Ibuprofen Impurity K
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-07-7 | |
| Record name | 2-(4-Formylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Impurity K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ibuprofen Impurity K, a known degradation and process-related impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the synthesis and analytical profile of this impurity is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.
Introduction to this compound
This compound is chemically designated as (2RS)-2-(4-Formylphenyl)propanoic acid.[1][2][3] It is recognized as a significant impurity in Ibuprofen drug substances and products, often arising from oxidative and thermal degradation of the active pharmaceutical ingredient (API).[2][4] Its presence and concentration are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of Ibuprofen-containing medicines.
Chemical Profile:
| Parameter | Value |
| Chemical Name | (2RS)-2-(4-Formylphenyl)propanoic acid |
| Synonyms | Ibuprofen EP Impurity K, 4-Formyl-α-methylbenzeneacetic acid, 2-(p-Formylphenyl)propionic acid |
| CAS Number | 43153-07-7[1][3] |
| Molecular Formula | C₁₀H₁₀O₃[1][3] |
| Molecular Weight | 178.18 g/mol [1][3] |
| Appearance | White to off-white powder or crystals[2] |
Synthesis of this compound
A reliable synthetic route to obtain this compound is essential for its use as a reference standard in analytical methods. A documented method involves the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid.[5]
Synthesis Pathway
The synthesis proceeds via the selective oxidation of the primary alcohol group of the starting material to an aldehyde, yielding this compound.
References
An In-depth Technical Guide to the Toxicological Assessment of Ibuprofen Impurity K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known toxicological information for Ibuprofen (B1674241) Impurity K, outlines the critical data gaps, and presents a recommended framework for its complete toxicological evaluation. Given the scarcity of specific studies on this impurity, this document leverages data from a related ibuprofen impurity to illustrate the necessary experimental designs and data presentation.
Introduction to Ibuprofen Impurity K
This compound, chemically identified as (2RS)-2-(4-Formylphenyl)propionic acid, is a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] It can arise from oxidative and thermal stress during the manufacturing process or storage of ibuprofen-containing products.[1][] As with any pharmaceutical impurity, understanding its toxicological profile is crucial for ensuring patient safety and establishing appropriate limits in drug formulations.
Chemical Properties:
-
Chemical Name: (2RS)-2-(4-Formylphenyl)propionic acid[1][2][3]
-
Synonyms: FPP, 2-(p-Formylphenyl)propionic Acid, Ibuprofen EP Impurity K[2][3]
Publicly Available Safety and Hazard Information
While specific toxicological studies are not publicly available for this compound, its hazard potential has been classified according to the Globally Harmonized System (GHS). This information provides a preliminary indication of its potential health effects.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
| (Source: PubChem, Sigma-Aldrich)[2] |
Critical Data Gap: The Need for Comprehensive Toxicological Studies
A thorough review of scientific literature reveals a significant lack of specific toxicological data for this compound. Key missing information includes:
-
In vitro and in vivo toxicity studies: No dedicated studies on cytotoxicity, genotoxicity, or acute, sub-chronic, or chronic toxicity were found.
-
Quantitative toxicological endpoints: Consequently, critical values such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), and IC50 (half-maximal inhibitory concentration) have not been established.
-
Mechanisms of toxicity: There is no information on the potential signaling pathways or mechanisms through which this compound might exert toxic effects.
To address this data gap, a full toxicological assessment is required. The following sections provide a template for such an assessment, using a study on a different ibuprofen degradation product, an ester impurity, as an illustrative example.[9]
Recommended Toxicological Evaluation Framework
The following experimental protocols and data presentation formats are recommended for a thorough toxicological evaluation of this compound, based on a study of an Ibuprofen Ester Impurity.[9]
A bacterial reverse mutation assay (Ames test) is a standard initial screening for mutagenic potential.
Table 2: Illustrative Quantitative Data from Ames Test
| Test Article | Test System | Concentration Range Tested | Metabolic Activation (S9) | Result |
| This compound | S. typhimurium strains | Up to 5000 µ g/plate | With and Without | Data Needed |
| Ibuprofen Ester Impurity (Example) | S. typhimurium strains | Up to 5000 µ g/plate | With and Without | Negative[9] |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Objective: To assess the potential of this compound to induce gene mutations in bacteria.
-
Test System: A set of Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan auxotroph Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology:
-
A preliminary cytotoxicity test is conducted to determine the appropriate concentration range.[9]
-
The main assay involves exposing the bacterial strains to at least five concentrations of the test article, both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Positive and negative (solvent) controls are run in parallel.
-
The mixture is incorporated into a minimal agar (B569324) medium, and plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies is counted. A positive result is indicated by a concentration-dependent increase in revertant colonies and/or a reproducible and significant increase (typically ≥2-fold) compared to the negative control.
A repeated-dose oral toxicity study in rodents is essential for determining the NOAEL.
Table 3: Illustrative Data from a 14-Day Repeated Dose Oral Toxicity Study
| Test Article | Test System | Dose Levels Administered | NOAEL | Key Findings |
| This compound | Wistar Rats | To be determined | Data Needed | Data Needed |
| Ibuprofen Ester Impurity (Example) | Wistar Rats | Up to 100 mg/kg (of solubilized Ibuprofen with 5.9% impurity) | 5.9 mg/kg (for the impurity)[9] | The toxicity profile was comparable to solubilized Ibuprofen without the impurity at 100 mg/kg.[9] |
Experimental Protocol: 14-Day Repeated Dose Oral Toxicity Study
-
Objective: To evaluate the safety of this compound after daily oral administration for 14 days and to establish a NOAEL.[9]
-
Test System: Wistar rats, with an equal number of males and females per group.[9]
-
Methodology:
-
At least three dose groups and a vehicle control group are used.
-
The test article is administered daily by oral gavage for 14 consecutive days.
-
Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.[9]
-
Ophthalmoscopic examinations are performed at the beginning and end of the study.[9]
-
-
Terminal Procedures:
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analyses.
-
A complete necropsy is performed, and the weights of major organs are recorded.
-
Tissues are preserved for histopathological examination.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the standard processes for evaluating the toxicology of a pharmaceutical impurity.
Conclusion and Future Directions
The available information on this compound is insufficient to perform a comprehensive risk assessment. While GHS classifications provide initial warnings, they are not a substitute for detailed toxicological studies. To ensure patient safety, it is imperative that the data gaps are filled. This guide proposes a clear pathway for the toxicological evaluation of this compound, including genotoxicity and repeated-dose systemic toxicity studies. The generation of these data will enable the establishment of a scientifically justified specification limit for this impurity in all ibuprofen-containing pharmaceutical products.
References
- 1. This compound - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]
- 2. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibuprofen EP Impurity K | CAS No- 43153-07-07 [chemicea.com]
- 5. Ibuprofen EP Impurity K | CAS No- 43153-07-7 | Simson Pharma Limited [simsonpharma.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Ibuprofen EP Impurity - K | Manasa Life Sciences [manasalifesciences.com]
- 9. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
Formation Pathways of Ibuprofen Impurity K in Drug Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of Ibuprofen (B1674241) Impurity K, a critical degradation product in ibuprofen drug formulations. Understanding the mechanisms and factors influencing its formation is paramount for ensuring the quality, safety, and efficacy of ibuprofen-containing medicines.
Introduction to Ibuprofen Impurity K
This compound is chemically identified as (2RS)-2-(4-Formylphenyl)propanoic acid. It is a known degradation product of ibuprofen that emerges during the manufacturing process and shelf-life of the drug product. Regulatory bodies require strict control over the levels of this and other impurities to guarantee patient safety.
Chemical Structure:
-
Ibuprofen: (2RS)-2-(4-isobutylphenyl)propanoic acid
-
This compound: (2RS)-2-(4-formylphenyl)propanoic acid
The primary structural difference is the oxidation of the isobutyl group in ibuprofen to a formyl group in Impurity K.
Primary Formation Pathways
The formation of this compound is predominantly attributed to two key factors: oxidative and thermal stress on the ibuprofen molecule and interactions with pharmaceutical excipients .
Oxidative and Thermal Degradation
Forced degradation studies are instrumental in elucidating the degradation pathways of drug substances. These studies involve subjecting the active pharmaceutical ingredient (API) and the drug product to exaggerated stress conditions to accelerate degradation and identify potential impurities.
While specific quantitative kinetic data for the formation of Impurity K is not extensively available in publicly accessible literature, forced degradation studies consistently identify it as a product of oxidative and thermal stress.[1] The isobutyl side chain of ibuprofen is susceptible to oxidation, leading to the formation of the formyl group characteristic of Impurity K. Elevated temperatures can accelerate this oxidative process.
The following table summarizes the typical conditions under which this compound is formed during forced degradation studies, although specific percentages of Impurity K formation are not consistently reported across studies.
| Stress Condition | Typical Reagents/Parameters | Outcome |
| Oxidative Stress | Hydrogen peroxide (H₂O₂) | Formation of oxidative degradation products, including Impurity K. |
| Thermal Stress | Elevated temperatures (e.g., 70°C) and humidity (e.g., 75% RH) | Acceleration of degradation, leading to the formation of various impurities, including Impurity K.[2][3] |
| Acid Hydrolysis | Strong acids (e.g., 1.0N HCl) | Primarily assesses the stability of the ester and amide linkages, with some potential for degradation of the main molecule. |
| Base Hydrolysis | Strong bases (e.g., 1.0N NaOH) | Can lead to the degradation of the ibuprofen molecule. |
| Photolytic Stress | Exposure to UV and visible light | Can induce photodegradation, although the specific formation of Impurity K under these conditions is less documented than under oxidative and thermal stress. |
Interaction with Excipients
The interaction between ibuprofen and pharmaceutical excipients is a significant factor in the formation of impurities. Certain excipients can either directly react with the ibuprofen molecule or act as catalysts in degradation reactions.
Studies have indicated that excipients such as polyethylene glycol (PEG) and polysorbate 80 can accelerate the degradation of ibuprofen, leading to an increased formation of degradation products.[2][3] While these studies primarily focused on the overall degradation of ibuprofen, it is plausible that this accelerated degradation contributes to higher levels of Impurity K.
Proposed Formation Mechanism
The precise chemical mechanism for the oxidation of the isobutyl group of ibuprofen to the formyl group of Impurity K is not extensively detailed in the available literature. However, a plausible pathway involves a free-radical mediated oxidation process.
Caption: Proposed high-level oxidation pathway of Ibuprofen to Impurity K.
Experimental Protocols for Analysis
The analysis of ibuprofen and its impurities, including Impurity K, is predominantly carried out using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Sample Preparation for Forced Degradation Studies
A generalized protocol for preparing samples for forced degradation studies is as follows:
-
Stock Solution Preparation: Prepare a stock solution of ibuprofen standard in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Degradation: Treat the stock solution with a strong acid (e.g., 1.0N HCl) and heat for a specified period.
-
Base Degradation: Treat the stock solution with a strong base (e.g., 1.0N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a specific temperature for a defined duration.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.
References
Spectroscopic Identification of Ibuprofen Impurity K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of Ibuprofen (B1674241) Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this specific impurity, along with the experimental protocols for its analysis. The information presented is crucial for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry.
Introduction to Ibuprofen Impurity K
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). During its synthesis and storage, various impurities can form, which must be identified and controlled to ensure the safety and efficacy of the final drug product. This compound is a known process-related impurity and degradation product. Its chemical structure, molecular formula, and molecular weight are provided below.
-
Chemical Name: (2RS)-2-(4-formylphenyl)propanoic acid[1]
-
Synonyms: Ibuprofen BP Impurity K[1]
-
CAS Number: 43153-07-7[1]
-
Molecular Formula: C₁₀H₁₀O₃[1]
-
Molecular Weight: 178.18 g/mol [1]
The presence of an aldehyde functional group in Impurity K, in place of the isobutyl group in ibuprofen, significantly alters its chemical properties and necessitates distinct analytical methods for its identification and quantification.
Spectroscopic Data and Analysis
The following sections present the key spectroscopic data for this compound, organized by technique. These data are essential for the unambiguous identification of this impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 12.51 | s | 1H | -COOH |
| 9.98 | s | 1H | -CHO |
| 7.87 | d | 2H | Aromatic CH |
| 7.51 | d | 2H | Aromatic CH |
| 3.81 | q | 1H | -CH(CH₃) |
| 1.39 | d | 3H | -CH(CH₃) |
Data sourced from Korean Patent KR101475136B1. The patent mentions the use of a Bruker 400MHz spectrometer.
¹³C NMR Spectroscopy
While specific literature with a complete list of ¹³C NMR chemical shifts for this compound was not publicly available in the conducted search, the expected chemical shifts can be predicted based on the structure. The carbonyl carbons of the carboxylic acid and aldehyde would appear significantly downfield (typically >170 ppm and >190 ppm, respectively). The aromatic carbons would resonate in the 120-150 ppm region, and the aliphatic carbons would be found upfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the expected molecular ion peak would correspond to its molecular weight.
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 178.18 | [M]⁺ (Molecular Ion) |
| 161 | [M-OH]⁺ |
| 133 | [M-COOH]⁺ |
Note: The fragmentation pattern is predicted based on the structure of (2RS)-2-(4-formylphenyl)propanoic acid. The loss of the hydroxyl group (-OH) and the carboxylic acid group (-COOH) are common fragmentation pathways for carboxylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1720 | C=O stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Aldehyde) |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
| ~2820, ~2720 | C-H stretch (Aldehyde) |
Note: These are expected characteristic absorption bands for the functional groups present in this compound.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Vortex the tube until the sample is completely dissolved.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 25 °C
-
¹H NMR:
-
Pulse Program: Standard zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation from ibuprofen and other impurities.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Full scan to determine the molecular ion, followed by product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound reference standard directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (Example):
-
Spectrometer: FTIR Spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic identification of this compound and the logical relationship between the spectroscopic techniques for structure elucidation.
Caption: General workflow for the spectroscopic identification of this compound.
Caption: Logical relationship of spectroscopic data for structure confirmation.
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary suite of tools for the unambiguous identification of this compound. By comparing the data obtained from an unknown sample with that of a certified reference standard, pharmaceutical scientists can confidently identify and quantify this impurity, ensuring the quality and safety of ibuprofen drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis of pharmaceuticals.
References
In-Depth Technical Guide: Physical and Chemical Properties of (2RS)-2-(4-Formylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2RS)-2-(4-Formylphenyl)propionic acid, also known by its IUPAC name 2-(4-formylphenyl)propanoic acid and as Ibuprofen Impurity K, is a key chemical intermediate and a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] Its presence in Ibuprofen samples can be an indicator of degradation due to oxidative and thermal stress.[1] Consequently, understanding its physical and chemical properties is crucial for quality control, stability studies, and in the synthesis of related pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with general methodologies for their determination.
Chemical Identification
This section provides key identifiers for (2RS)-2-(4-Formylphenyl)propionic acid.
| Identifier | Value |
| IUPAC Name | 2-(4-formylphenyl)propanoic acid[3] |
| CAS Number | 43153-07-7[1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₀H₁₀O₃[1][2][4][12][8][9][10] |
| Molecular Weight | 178.18 g/mol [1][2][3][4][7][12][9][10][11] |
| Synonyms | This compound, (2RS)-2-(4-Formylphenyl)propanoic acid, 2-(p-Formylphenyl)propionic acid, 4-Formyl-α-methylbenzeneacetic acid, rac 2-(4-Formylphenyl)propionic Acid[1][3][4][6][12] |
Physical Properties
The physical properties of (2RS)-2-(4-Formylphenyl)propionic acid are summarized in the table below. It is important to note that much of the publicly available data is predicted or qualitative.
| Property | Value/Description |
| Appearance | White to off-white or pale yellow solid/powder/crystals.[4][12][9][10] |
| Melting Point | >75°C[12][9] (Note: Some sources state "N/A"[1][10]) |
| Boiling Point | 352.3 ± 17.0 °C (Predicted)[1][12][9] |
| Density | 1.222 ± 0.06 g/cm³ (Predicted)[1][12][9] |
| Solubility | Slightly soluble in DMSO and Methanol.[1][4][12][9] |
| pKa | 4.11 ± 0.10 (Predicted)[1][12][9] |
Chemical Properties and Reactivity
(2RS)-2-(4-Formylphenyl)propionic acid possesses two primary functional groups that dictate its chemical reactivity: a carboxylic acid group and an aldehyde group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation with bases.
-
Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid and can participate in reactions such as Schiff base formation with primary amines.[13]
-
Stability: The compound is known to be a thermal and oxidative degradation product of Ibuprofen.[1][4][12][9] It should be protected from light and moisture and is stable for at least 2 years when stored at -20°C.[4]
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of (2RS)-2-(4-Formylphenyl)propionic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Data (Source 1): δ 12.51 (s, 1H), 9.98 (s, 1H), 7.87 (d, 2H), 7.51 (d, 2H), 3.81 (q, 1H), 1.39 (d, 3H).
-
¹H NMR Data (Source 2): δ 12.50 (s, 1H), 9.99 (s, 1H), 7.58 (d, 2H), 7.53 (d, 2H), 3.83 (m, 1H), 1.40 (d, 3H).
Interpretation:
-
The singlet at ~12.5 ppm is characteristic of the acidic proton of the carboxylic acid.
-
The singlet at ~9.98 ppm corresponds to the aldehydic proton.
-
The doublets in the aromatic region (~7.5-7.9 ppm) are indicative of the para-substituted benzene (B151609) ring.
-
The quartet at ~3.8 ppm and the doublet at ~1.4 ppm are characteristic of the ethyl group attached to the chiral center.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
-
¹³C NMR: Expected signals would include those for the carboxyl carbon, aldehyde carbon, aromatic carbons, and the aliphatic carbons of the propionic acid side chain.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of both the carboxylic acid and the aldehyde, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 178.18.
Experimental Protocols
This section outlines generalized experimental protocols for determining the key physical and chemical properties of (2RS)-2-(4-Formylphenyl)propionic acid.
Melting Point Determination
A common method for determining the melting point of a crystalline solid is the capillary method.
References
- 1. Cas 43153-07-7,(2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID | lookchem [lookchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]
- 5. 43153-07-7|2-(4-Formylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. Ibuprofen EP Impurity K | CAS No- 43153-07-07 [chemicea.com]
- 7. rac 2-(4-Formylphenyl)propionic Acid (this compound) [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (2RS)-2-(4-Formylphenyl)propionicacid , pharmaceuticalimpuritystandard , 43153-07-7 - CookeChem [cookechem.com]
- 10. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 11. (2RS)-2-(4-Formylphenyl)propionic acid pharmaceutical impurity standard 43153-07-7 [sigmaaldrich.com]
- 12. (2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID | 43153-07-7 [chemicalbook.com]
- 13. 2-(4-Formylphenyl)propionic Acid|CAS 43153-07-7 [benchchem.com]
- 14. Ibuprofen EP Impurity K(43153-07-7) 1H NMR [m.chemicalbook.com]
Generating Ibuprofen Impurity K: A Technical Guide to Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies for generating Ibuprofen (B1674241) Impurity K, chemically known as (2RS)-2-(4-Formylphenyl)propionic acid, through forced degradation studies. This document provides a comprehensive overview of the stress conditions, experimental protocols, and analytical considerations necessary for the deliberate formation and identification of this specific degradant. The information presented herein is crucial for impurity profiling, stability-indicating method development, and ensuring the quality and safety of Ibuprofen drug products.
Introduction to Ibuprofen and Impurity K
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties. Like all pharmaceutical compounds, Ibuprofen is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its efficacy and safety. One such critical degradation product is Impurity K, which is known to form under oxidative and thermal stress conditions.[1] Understanding the pathways and conditions that lead to the formation of Impurity K is a regulatory requirement and a fundamental aspect of robust drug development.
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[2] These studies are integral to developing and validating stability-indicating analytical methods, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Forced Degradation Experimental Protocols
The generation of Ibuprofen Impurity K is primarily achieved through the application of oxidative and thermal stress. The following sections provide detailed experimental protocols synthesized from established scientific literature and guided by ICH principles.
Oxidative Degradation
Oxidative degradation is a common pathway for the formation of Impurity K. This process typically involves exposing a solution of Ibuprofen to an oxidizing agent.
Experimental Protocol:
-
Preparation of Ibuprofen Solution: Prepare a stock solution of Ibuprofen in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, at a concentration of approximately 1 mg/mL.
-
Introduction of Oxidizing Agent: To the Ibuprofen solution, add a solution of hydrogen peroxide (H₂O₂). A common starting concentration for H₂O₂ is 3%, although the concentration may need to be adjusted to achieve the desired level of degradation.
-
Incubation: Store the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, typically ranging from a few hours to several days. The reaction should be monitored periodically.
-
Reaction Termination: After the desired level of degradation is achieved (typically 5-20% degradation of the parent drug), the reaction can be quenched by adding a substance that neutralizes the oxidizing agent, such as a sodium bisulfite solution.
-
Sample Analysis: The resulting solution is then diluted with an appropriate mobile phase and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify Impurity K.
Thermal Degradation
Elevated temperatures can also induce the degradation of Ibuprofen to form Impurity K. Thermal stress studies can be performed on both the solid drug substance and solutions.
Experimental Protocol:
-
Solid State Degradation: Place a known quantity of Ibuprofen powder in a suitable container, such as a glass vial, and expose it to a high temperature in a calibrated oven. A typical temperature for thermal stress testing is 105-110°C.[3] The duration of exposure can range from several hours to several days.
-
Solution State Degradation: Prepare a solution of Ibuprofen in a suitable solvent (e.g., water, methanol, or a buffer solution) and heat it at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Sample Preparation for Analysis: After the stress period, the solid sample is dissolved in a suitable solvent, while the solution sample may be diluted as necessary.
-
Sample Analysis: The prepared samples are then analyzed by HPLC to determine the extent of degradation and the amount of Impurity K formed.
Quantitative Data Summary
The following tables summarize the conditions and potential outcomes of forced degradation studies aimed at generating this compound. It is important to note that the precise yield of Impurity K can vary depending on the specific experimental conditions.
| Stress Condition | Stress Agent/Parameter | Temperature | Duration | Expected Observations |
| Oxidative | Hydrogen Peroxide (e.g., 3%) | Room Temperature / 40°C | Hours to Days | Formation of Impurity K and other oxidative degradants. |
| Thermal (Solid) | Heat | 105-110°C | Days | Formation of Impurity K and other thermal degradants.[3] |
| Thermal (Solution) | Heat | 60-80°C | Hours to Days | Formation of Impurity K and other degradants. |
Note: The quantitative yield of Impurity K is highly dependent on the specific reaction conditions and should be determined experimentally.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for the detection and quantification of Ibuprofen and its degradation products, including Impurity K. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength where both Ibuprofen and Impurity K have significant absorbance (e.g., 220 nm or 254 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A standard injection volume of 10-20 µL is generally used.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used for the definitive identification and structural elucidation of Impurity K and other degradation products.[4][5]
Visualizing the Degradation Pathway and Workflow
Logical Degradation Pathway
The formation of this compound involves the oxidation of the isobutyl side chain of the Ibuprofen molecule. The following diagram illustrates a logical pathway for this transformation.
Caption: Logical pathway for the formation of this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study to generate and analyze this compound.
Caption: Workflow for forced degradation study of Ibuprofen.
Conclusion
The generation of this compound through forced degradation studies is a critical step in ensuring the quality and safety of Ibuprofen-containing drug products. By applying controlled oxidative and thermal stress, researchers can effectively produce this impurity for analytical method development and validation. The detailed protocols and workflows presented in this guide provide a solid foundation for scientists and drug development professionals to conduct these essential studies in a systematic and reproducible manner. A thorough understanding of the degradation pathways of Ibuprofen is paramount for the development of stable formulations and for meeting stringent regulatory requirements.
References
- 1. This compound - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Purity: A Technical Guide to the Isolation and Purification of Ibuprofen Impurity K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the techniques and methodologies for the isolation and purification of Ibuprofen Impurity K, a known degradation and process-related impurity of Ibuprofen. Understanding the isolation and characterization of such impurities is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines experimental protocols for chromatographic separation and crystallization, supported by quantitative data and logical workflow diagrams to aid researchers in their analytical and purification endeavors.
Introduction to this compound
This compound, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a significant impurity in the manufacturing and stability testing of Ibuprofen. It is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP). The presence of this impurity can arise from the manufacturing process or as a degradation product under oxidative and thermal stress conditions. Its effective isolation and purification are paramount for use as a reference standard in analytical method development, validation, and quality control of Ibuprofen drug substances and products.
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Name | (2RS)-2-(4-formylphenyl)propanoic acid | |
| Synonyms | 4-Formyl-α-methylbenzeneacetic Acid, 2-(p-Formylphenyl)propionic Acid | |
| CAS Number | 43153-07-7 | |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity (Commercial Reference Standards) | ≥95% to ≥98% (by HPLC) |
Analytical and Preparative Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the analysis and purification of this compound. While analytical methods focus on detection and quantification, preparative HPLC is employed for the isolation of the impurity in larger quantities.
Analytical HPLC Methodology
A robust analytical HPLC method is the foundation for developing a preparative separation. Several reversed-phase HPLC methods have been developed for the simultaneous determination of Ibuprofen and its related compounds.
Typical Analytical HPLC Parameters:
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Sodium Phosphate (B84403) Buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Time-based gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm |
| Injection Volume | 5 µL |
The above parameters are based on a published method for the separation of Ibuprofen and 17 related compounds and serve as a strong starting point for analytical method development.
Experimental Protocol: Preparative HPLC
The following is a suggested starting protocol for the preparative isolation of this compound from a crude mixture, adapted from established analytical methods. Optimization will be necessary based on the specific composition of the starting material and the desired purity and yield.
Objective: To isolate this compound with a purity of ≥98%.
Materials and Equipment:
-
Crude mixture containing this compound
-
Preparative HPLC system with a fraction collector
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
HPLC grade acetonitrile, sodium phosphate monobasic, and water
-
0.22 µm filters for mobile phase and sample preparation
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 10 mM Sodium Phosphate Buffer. Dissolve the appropriate amount of sodium phosphate monobasic in HPLC grade water, adjust the pH to 6.9 with a suitable base (e.g., dilute sodium hydroxide), and filter through a 0.22 µm membrane filter.
-
Prepare Mobile Phase B: HPLC grade acetonitrile. Filter through a 0.22 µm membrane filter.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve a known quantity of the crude mixture in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and particle size)
-
Detection: UV at 214 nm
-
Column Temperature: 40 °C
-
Injection Volume: To be determined based on column loading studies. Start with a small injection to determine the retention time and then gradually increase the load.
-
Gradient Program (Suggested Starting Point):
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 40 40 60 45 10 90 50 10 90 51 90 10 | 60 | 90 | 10 |
-
-
Fraction Collection:
-
Identify the retention time of this compound from analytical runs or a preliminary small-scale preparative run.
-
Set the fraction collector to collect the eluent corresponding to the peak of Impurity K.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the purified Impurity K.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified impurity.
-
Dry the final product under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the isolated material using the analytical HPLC method described in section 2.1.
-
Purification by Crystallization
Crystallization is an effective final purification step to obtain high-purity this compound, especially after initial purification by another method like preparative HPLC or from a synthesis reaction mixture.
Experimental Protocol: Crystallization
This protocol is based on methods described for the synthesis and purification of (2RS)-2-(4-formylphenyl)propanoic acid.
Objective: To further purify this compound to >99% purity.
Materials and Equipment:
-
Partially purified this compound
-
Ethyl acetate (B1210297)
-
A saturated hydrocarbon solvent (e.g., hexane (B92381) or heptane)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating mantle or water bath
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the partially purified this compound in the crystallization vessel.
-
Add a minimal amount of ethyl acetate to dissolve the solid at a slightly elevated temperature (e.g., 40-50 °C) with stirring. Ensure complete dissolution.
-
-
Antisolvent Addition:
-
While stirring the warm solution, slowly add the saturated hydrocarbon solvent (antisolvent) until the solution becomes slightly turbid, indicating the onset of precipitation.
-
-
Cooling and Crystallization:
-
Remove the vessel from the heat source and allow it to cool slowly to room temperature with continuous, gentle stirring.
-
Once at room temperature, place the vessel in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture (ethyl acetate/hydrocarbon) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the purity of the final product by analytical HPLC and characterize its identity using spectroscopic methods such as NMR and Mass Spectrometry.
-
Workflow and Visualization
The overall process for the isolation and purification of this compound can be visualized as a sequential workflow.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
The isolation and purification of this compound are essential for the quality control of Ibuprofen. This guide provides a comprehensive framework, including detailed experimental protocols for preparative HPLC and crystallization, to assist researchers in obtaining this impurity at a high purity level. The provided workflows and quantitative data serve as a valuable resource for method development and implementation in a pharmaceutical research and development setting. It is important to note that the provided protocols are starting points and may require optimization based on the specific characteristics of the starting material and the desired final product specifications.
Stability of Ibuprofen Impurity K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Ibuprofen Impurity K, a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the stability profile of this impurity is critical for ensuring the quality, safety, and efficacy of Ibuprofen drug products. This document summarizes key information regarding its formation, potential degradation pathways, and recommended analytical methodologies for its assessment.
Introduction to this compound
This compound is chemically identified as (2RS)-2-(4-Formylphenyl)propionic acid.[1][2][3][4] It is a significant degradation product of Ibuprofen that primarily forms under oxidative and thermal stress conditions.[5][6] As a result, its presence and concentration are critical quality attributes that are closely monitored during the manufacturing and storage of Ibuprofen active pharmaceutical ingredient (API) and finished drug products.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2RS)-2-(4-Formylphenyl)propionic acid |
| Synonyms | 4-Formyl-α-methylbenzeneacetic acid, FPP |
| CAS Number | 43153-07-7[2][3][4][7] |
| Molecular Formula | C₁₀H₁₀O₃[2][3][4][5][7] |
| Molecular Weight | 178.18 g/mol [2][3][5][7] |
| Appearance | White to off-white powder or crystals[5] |
| Solubility | Soluble in DMSO and methanol[5] |
Formation and Degradation Pathways
This compound is not typically formed during the synthesis of Ibuprofen but rather as a result of its degradation. The primary pathways leading to its formation are oxidation and thermal stress.
Caption: Formation of this compound from Ibuprofen and its potential degradation.
While specific experimental data on the degradation of isolated this compound is not extensively available in public literature, its chemical structure suggests a likely degradation pathway. The aldehyde (formyl) group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-(4-carboxyphenyl)propionic acid.[8]
Stability Profile and Storage
This compound is commercially available as a reference standard. For long-term storage, it is recommended to keep it at -20°C, protected from light and moisture.[5] Under these conditions, it is considered stable for at least two years.[5]
Forced degradation studies on Ibuprofen provide insights into the conditions under which Impurity K is formed and may degrade. These studies are essential for developing stability-indicating analytical methods.
Table 2: Summary of Forced Degradation Conditions for Ibuprofen (Leading to Impurity K Formation)
| Stress Condition | Reagent/Method | Typical Duration | Observations for Ibuprofen |
| Acid Hydrolysis | 1.0N HCl | 24 hours | Ibuprofen is relatively stable. |
| Base Hydrolysis | 1.0N NaOH | 24 hours | Significant degradation of Ibuprofen observed. |
| Oxidation | 3-10% H₂O₂ | 24 hours | Significant degradation of Ibuprofen and formation of oxidative impurities.[9] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Up to 10 days | Degradation of Ibuprofen observed. |
| Photodegradation | Exposure to UV or sunlight | Variable | Photolytic degradation can occur.[8] |
Note: The information in this table is based on forced degradation studies of Ibuprofen, not isolated Impurity K. The conditions are relevant as they indicate the environments where Impurity K is likely to be present and potentially further degrade.
Experimental Protocols for Stability Assessment
General Experimental Workflow
Caption: General workflow for forced degradation studies of this compound.
Detailed Methodologies
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) with a UV or Photodiode Array (PDA) detector.
-
pH meter
-
Analytical balance
-
Oven
-
Photostability chamber
Chromatographic Conditions (Example): A stability-indicating method should be used. An example method could be:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a known concentration.
-
Forced Degradation Studies:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 1.0N NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1.0N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-10% H₂O₂. Keep the solution at room temperature for a specified period. At various time points, withdraw samples and dilute to the initial concentration.
-
Thermal Degradation: Expose a solid sample of Impurity K and a solution of Impurity K to dry heat in an oven at a controlled temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of Impurity K to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples, along with a non-degraded control sample, using the validated stability-indicating HPLC/UPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound in each stressed sample.
-
Identify and quantify any degradation products formed.
-
Assess the peak purity of the Impurity K peak to ensure no co-eluting peaks are present.
-
Conclusion
This compound is a critical process- and degradation-related impurity of Ibuprofen that requires careful monitoring. While it is known to form under oxidative and thermal stress, its own stability profile is not extensively documented in publicly available literature. The information and methodologies presented in this guide provide a framework for researchers and drug development professionals to understand the known characteristics of this compound and to design and execute studies to further elucidate its stability. A thorough understanding of the stability of this and other impurities is paramount for the development of safe, effective, and high-quality pharmaceutical products.
References
- 1. (2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID | 43153-07-7 [chemicalbook.com]
- 2. (2RS)-2-(4-Formylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 5. 2-(4-formylphenyl)propanoic acid_åå·¥ç¾ç§ [chembk.com]
- 6. CAS 43153-07-7: Ácido bencenoacético, 4-formil-α-metil- [cymitquimica.com]
- 7. [Ibuprofen Related Compound C (0.2 mL/ampule; 3 ampules) (4-isobutylacetophenone)] - CAS [38861-78-8] [store.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. (2RS)-2-(4-Formylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
Genotoxicity Assessment of Ibuprofen Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the genotoxic potential of ibuprofen's degradation products. As a widely used non-steroidal anti-inflammatory drug (NSAID), the environmental presence and potential for degradation of ibuprofen (B1674241) into new chemical entities necessitate a thorough evaluation of their safety profile, particularly concerning genotoxicity. This document summarizes key degradation products, available toxicological data, detailed experimental protocols for genotoxicity assessment, and visual representations of experimental workflows and potential mechanisms of action.
Introduction to Ibuprofen Degradation and Genotoxic Concerns
Ibuprofen, while therapeutically beneficial, undergoes degradation through various pathways, including metabolism in the body and environmental degradation facilitated by factors such as solar radiation.[1] This degradation can lead to the formation of several transformation products.[2] The toxicological profiles of these degradation products are not as well-established as that of the parent compound, and some may pose a greater toxic or genotoxic risk.[2] Assessing the genotoxicity of these products is crucial for both environmental risk assessment and for ensuring the safety of pharmaceutical formulations, where degradation can occur during manufacturing and storage.
Major Degradation Products of Ibuprofen
Several degradation products of ibuprofen have been identified in various studies. The primary products of interest for genotoxicity assessment include:
-
4'-Isobutylacetophenone (B122872) (IBAP): A known impurity and degradation product formed through oxidative and photolytic pathways.[3]
-
4-Acetylbenzoic Acid: A metabolite and environmental degradation product.[4]
-
Hydroxyibuprofens (1-OH, 2-OH, 3-OH): Major metabolites of ibuprofen formed in the human liver, primarily by CYP2C9 enzymes.[5]
The chemical structures of ibuprofen and its key degradation products are illustrated below.
Caption: Chemical structures of Ibuprofen and its major degradation products.
Quantitative Genotoxicity and Cytotoxicity Data
The available quantitative data on the genotoxicity and cytotoxicity of ibuprofen degradation products are limited. The following tables summarize the existing information.
Table 1: In Vitro Genotoxicity Data for Ibuprofen Degradation Products
| Compound | Assay | Test System | Metabolic Activation | Result | Citation |
| 4'-Isobutylacetophenone | Ames Test | S. typhimurium | With and without | Negative | [1] |
| 4-Acetylbenzoic Acid | SOS Chromotest | E. coli | Not specified | Induction of SOS response | [4] |
Table 2: In Vitro Cytotoxicity Data for Ibuprofen Degradation Products
| Compound | Cell Line | Endpoint | Value | Citation |
| 4-Acetylbenzoic Acid | Murine L929 fibroblasts | IC50 | 331.3 µM | [6] |
| 4-Acetylbenzoic Acid | Metastatic melanoma B16 F10 | IC50 | 176 µM | [6] |
Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is recommended by regulatory bodies to assess the genotoxic potential of pharmaceutical impurities.[3] Below are detailed methodologies for two key in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[7]
Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Tester Strains: A set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.[8]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[7]
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible, significant increase at one or more concentrations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage (clastogenicity) and effects on the mitotic apparatus (aneugenicity).[9]
Objective: To identify substances that cause the formation of micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes are commonly used.
-
Treatment: Cells are exposed to the test compound for a short (3-6 hours) and a long (1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation for the short treatment.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[9]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Data Analysis: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Caption: Workflow for the In Vitro Micronucleus Assay.
Potential Signaling Pathways in Genotoxicity
While specific signaling pathways for the genotoxicity of ibuprofen degradation products have not been elucidated, a common mechanism for many chemical genotoxins involves the induction of oxidative stress, leading to DNA damage.
Caption: A generalized signaling pathway for oxidative stress-induced genotoxicity.
Compounds like acetophenones can be metabolized to reactive intermediates that may directly interact with DNA or generate reactive oxygen species (ROS). An imbalance in ROS can lead to oxidative stress, causing damage to cellular macromolecules, including DNA. This can result in single- and double-strand breaks, base modifications, and the formation of DNA adducts. The cell may respond by activating DNA repair pathways and arresting the cell cycle to allow for repair. If the damage is too severe or repair is inaccurate, it can lead to apoptosis or fixation of mutations and chromosomal aberrations, which are hallmarks of genotoxicity.
Discussion and Future Perspectives
The available data on the genotoxicity of ibuprofen degradation products is sparse. While 4'-isobutylacetophenone has been shown to be negative in the Ames test, suggesting it is not a bacterial mutagen, data from mammalian cell assays are needed for a more complete assessment.[1] The induction of the SOS response by 4-acetylbenzoic acid in E. coli indicates a potential for DNA damage, warranting further investigation in higher-level test systems.[4] For the hydroxyibuprofen metabolites, there is a significant lack of publicly available genotoxicity data.
Future research should focus on:
-
Comprehensive Genotoxicity Testing: A full battery of in vitro (Ames, micronucleus, chromosomal aberration) and, if necessary, in vivo genotoxicity tests should be conducted on the major degradation products of ibuprofen.
-
In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the genotoxic potential of a wider range of degradation products and to prioritize them for experimental testing.[10]
-
Mechanistic Studies: Investigations into the specific molecular mechanisms by which any genotoxic degradation products induce DNA damage are needed to fully understand their risk to human health and the environment.
Conclusion
The assessment of the genotoxic potential of ibuprofen degradation products is an important aspect of both pharmaceutical safety and environmental toxicology. Currently, there is a significant data gap in this area. While some initial data is available for compounds like 4'-isobutylacetophenone and 4-acetylbenzoic acid, a more systematic and comprehensive evaluation of all major degradation products is required. The use of standardized experimental protocols, as outlined in this guide, combined with in silico approaches, will be essential to fill these knowledge gaps and to ensure a complete safety profile for ibuprofen and its related compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. d-nb.info [d-nb.info]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for HPLC Analysis of Ibuprofen Impurity K
Introduction
Ibuprofen (B1674241) is a widely used non-steroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a potential degradation product of ibuprofen that can form under oxidative and thermal stress.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[2][3][4][5]
This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Ibuprofen and this compound (CAS No: 43153-07-7) with known purity.[1][6][7][8]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: Orthophosphoric acid (AR grade).
-
Sample: Ibuprofen drug substance or drug product.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% v/v Orthophosphoric acid in water (55:45 v/v) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 35 °C[9] |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.
-
Sample Solution (for a 200 mg tablet): Accurately weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 200 mg of Ibuprofen to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.
Method Validation and System Suitability
Method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
System Suitability
System suitability tests are an integral part of the analytical method and are used to verify that the chromatographic system is adequate for the analysis to be performed.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates | Not less than 2000 for the this compound peak. |
| Relative Standard Deviation (%RSD) | Not more than 5.0% for six replicate injections of the Standard Solution. |
| Resolution | Baseline resolution between Ibuprofen and this compound peaks. |
Results and Data Presentation
The developed HPLC method should effectively separate this compound from the main Ibuprofen peak and other potential impurities. The retention times will be approximately 4.5 minutes for this compound and 7.0 minutes for Ibuprofen under the specified conditions.
Quantification
The amount of this compound in the sample can be calculated using the following formula:
Where:
-
Area_ImpK_Sample = Peak area of Impurity K in the sample chromatogram
-
Area_ImpK_Std = Peak area of Impurity K in the standard chromatogram
-
Conc_Std = Concentration of Impurity K in the standard solution (µg/mL)
-
Conc_Sample = Concentration of the sample (µg/mL)
Table 3: Example Quantitative Data for System Suitability
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 4.52 | 15023 | 1.1 | 3500 |
| 2 | 4.51 | 15105 | 1.2 | 3450 |
| 3 | 4.53 | 14980 | 1.1 | 3520 |
| 4 | 4.52 | 15050 | 1.2 | 3480 |
| 5 | 4.51 | 15120 | 1.1 | 3510 |
| 6 | 4.52 | 15080 | 1.2 | 3490 |
| Mean | 4.52 | 15060 | 1.15 | 3492 |
| %RSD | 0.18% | 0.35% | - | - |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Interdependencies in Method Validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is specific, as demonstrated by its ability to separate the impurity from the main active ingredient. Adherence to the system suitability criteria will ensure the generation of accurate and reproducible results, which is critical for regulatory compliance and ensuring product quality. Forced degradation studies are recommended to further confirm the stability-indicating nature of this method.[10][11][12][13]
References
- 1. This compound - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. epichem.com [epichem.com]
- 9. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS for the Ultrasensitive Detection of Ibuprofen Impurity K
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final product. Ibuprofen Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a potential impurity that can arise during the synthesis or degradation of ibuprofen.[1][2] Its monitoring is essential to maintain the quality of ibuprofen drug products. This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound certified reference material (CRM)[3]
-
Ibuprofen reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ibuprofen tablets
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from Ibuprofen Tablets):
-
Weigh and finely powder a representative number of ibuprofen tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of ibuprofen and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug substance.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute with the mobile phase to the mark.
-
3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 650 L/h
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.200 - 0.320 µg/mL (for ibuprofen impurities) | [6] |
| Limit of Quantitation (LOQ) | 0.440 - 0.880 µg/mL (for ibuprofen impurities) | [6] |
| Accuracy (Recovery) | 98.1% to 100.5% (for ibuprofen impurities) | [6] |
| Precision (%RSD) | < 6.24% (for ibuprofen) | [4] |
Mandatory Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ibuprofen Impurity K Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is known to degrade under certain conditions, leading to the formation of various impurities. Ibuprofen Impurity K, chemically known as (2RS)-2-(4-Formylphenyl)propanoic acid, is a significant degradation product that can arise from oxidative and thermal stress on the Ibuprofen molecule.[1] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of Ibuprofen drug products.
This document provides detailed protocols for the preparation and use of an this compound reference standard, a critical component for the accurate identification and quantification of this impurity in pharmaceutical quality control.
Chemical Information:
| Parameter | Value |
| IUPAC Name | (2RS)-2-(4-Formylphenyl)propanoic acid |
| Synonyms | Ibuprofen EP Impurity K, 4-Formyl-α-methylbenzeneacetic Acid |
| CAS Number | 43153-07-7 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
Preparation of this compound Reference Standard
This section outlines a laboratory-scale synthesis of this compound based on the oxidation of a precursor.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
This protocol is adapted from a known chemical synthesis method.[2]
Materials:
-
2-[4-(hydroxymethyl)phenyl]propionic acid
-
Ethyl acetate
-
TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl)
-
10% aqueous solution of sodium hypochlorite (B82951) (NaOCl)
-
Hexane
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.
-
Catalyst Addition: To the solution, add a catalytic amount (0.01 to 0.1 equivalents) of TEMPO.
-
Oxidation: While maintaining the temperature between 10-40°C, slowly add 1 to 1.5 equivalents of a 10% aqueous solution of sodium hypochlorite (NaOCl) dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain a crude product.
-
Purification: Purify the crude product by crystallization from a mixed solvent system of ethyl acetate and a saturated hydrocarbon solvent like hexane.
-
Isolation: Filter the crystallized product and dry it under vacuum to yield this compound as a white to off-white solid.
Characterization of the Prepared Reference Standard
The identity and purity of the synthesized this compound should be rigorously confirmed using various analytical techniques.
| Analytical Technique | Parameter | Expected Result |
| Appearance | Visual Inspection | White to off-white powder or crystals[3] |
| Identity | ¹H-NMR | Spectrum consistent with the structure of (2RS)-2-(4-Formylphenyl)propanoic acid |
| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 178.18 |
| Purity | HPLC (as per method in Section 3) | ≥ 98%[3] |
| Water Content | Karl Fischer Titration | ≤ 1.0%[3] |
| Storage | Recommended Conditions | -20°C, protected from light and moisture[3] |
Use of this compound Reference Standard in HPLC Analysis
This section provides a detailed protocol for the use of the prepared this compound reference standard for the analysis of Ibuprofen drug substances or products.
Analytical Workflow
Caption: Workflow for HPLC analysis using the reference standard.
HPLC Method Protocol
This method is a representative reversed-phase HPLC method for the analysis of Ibuprofen and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Ibuprofen Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Ibuprofen Reference Standard in the diluent to make a 50 mL solution.
-
This compound Standard Stock Solution: Accurately weigh and dissolve about 10 mg of the prepared this compound Reference Standard in the diluent to make a 100 mL solution.
-
System Suitability Solution (Spiked Standard): Prepare a solution containing a known concentration of Ibuprofen (e.g., 0.5 mg/mL) and this compound (e.g., 0.001 mg/mL) from the stock solutions.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Ibuprofen drug substance or powdered tablets in the diluent to obtain a final concentration of approximately 0.5 mg/mL of Ibuprofen.
Analytical Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the diluent (as a blank) followed by replicate injections of the System Suitability Solution. The system is deemed suitable if the resolution between the Ibuprofen peak and the Impurity K peak is greater than 2.0 and the relative standard deviation (RSD) for replicate injections of the Impurity K peak is not more than 5.0%.
-
Analysis: Inject the diluent, the this compound Standard Stock Solution, and the Sample Solution in an appropriate sequence.
-
Peak Identification: Identify the peak corresponding to this compound in the chromatogram of the Sample Solution by comparing its retention time with that of the peak in the chromatogram of the this compound Standard Stock Solution.
-
Quantification: Calculate the amount of this compound in the sample using the external standard method.
Calculation:
Where:
-
Area_ImpK_Sample = Peak area of Impurity K in the sample chromatogram
-
Area_ImpK_Std = Peak area of Impurity K in the standard chromatogram
-
Conc_ImpK_Std = Concentration of Impurity K in the standard solution (mg/mL)
-
Conc_Sample = Concentration of Ibuprofen in the sample solution (mg/mL)
Data Presentation
Hypothetical Characterization Data for Prepared Reference Standard
| Lot Number | Purity (HPLC, %) | Identity (¹H-NMR) | Identity (MS) | Water Content (%) |
| IIK-RS-001 | 99.2 | Conforms | Conforms | 0.3 |
Hypothetical Sample Analysis Results
| Sample ID | Ibuprofen Concentration (mg/mL) | Impurity K Peak Area | % Impurity K |
| Ibuprofen Batch A | 0.502 | 15,234 | 0.12 |
| Ibuprofen Batch B | 0.498 | 8,967 | 0.07 |
Disclaimer: These protocols and data are provided for illustrative purposes and should be adapted and validated by the user for their specific analytical requirements. Always adhere to relevant pharmacopeial monographs and regulatory guidelines.
References
Development of a Stability-Indicating Assay Method for Ibuprofen
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a stability-indicating assay method for Ibuprofen (B1674241) using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for accurately quantifying Ibuprofen in pharmaceutical formulations while ensuring that the presence of degradation products does not interfere with the assay.
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] A stability-indicating method is essential to ensure the quality, efficacy, and safety of pharmaceutical products by selectively measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] This protocol outlines the chromatographic conditions, forced degradation studies, and validation parameters as per the International Conference on Harmonization (ICH) guidelines.[3][4]
Experimental Protocols
Materials and Reagents
-
Ibuprofen working standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphate buffer
-
Orthophosphoric acid
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used. The method described here is a robust isocratic RP-HPLC method.[3][5]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted to 4.0 with Triethylamine) (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 220 nm[1][5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 8 min[1] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Ibuprofen working standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of Ibuprofen into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2][3] The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with 1.0N HCl and heat.[3]
-
Base Hydrolysis: Treat the drug solution with 1.0N NaOH at room temperature.[3]
-
Oxidative Degradation: Treat the drug solution with 3-10% H₂O₂.[3]
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the developed HPLC method. The chromatograms are evaluated for the separation of the main Ibuprofen peak from any degradation product peaks.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | NMT 2.0 |
| Theoretical Plates | NLT 2000 |
| % RSD of peak areas (n=6) | NMT 2.0 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis | 1.0N HCl | 24 hours | 3-7% | Degradation products well-resolved from the main peak. |
| Base Hydrolysis | 1.0N NaOH | 24 hours | <20%[3] | Degradation products well-resolved from the main peak. |
| Oxidative Degradation | 10% H₂O₂ | 24 hours | <20%[3] | Degradation products well-resolved from the main peak. |
| Thermal Degradation | 60°C | 48 hours | Minimal | No significant degradation observed. |
| Photolytic Degradation | UV Light | 24 hours | Minimal | No significant degradation observed. |
Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies where the main peak is well-resolved from degradation peaks.[2]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 50-150% of the target concentration).[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizations
References
- 1. drnkjain.in [drnkjain.in]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay method development and validation of ibuprofen tablets by HPLC | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. A new analytical method development and validation for the simultaneus estimation of ibuprofen and tramadol using RP-HPLC | PDF [slideshare.net]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Ibuprofen and its process-related impurities. The methodologies outlined are essential for quality control, stability testing, and ensuring the safety and efficacy of Ibuprofen drug substances and products.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized through various chemical routes. These processes can introduce several impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory authorities mandate strict control over the impurity profile of active pharmaceutical ingredients (APIs). Therefore, robust and validated analytical methods are crucial for the identification and quantification of these process-related impurities.[1] This document details validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for this purpose.
Common Process-Related Impurities of Ibuprofen
A number of potential impurities can arise during the synthesis of Ibuprofen. It is critical to monitor and control these to ensure the quality and safety of the final drug product. Common impurities include isomers, related carboxylic acids, and residual starting materials or intermediates.[1] Some of the key process-related impurities that are often monitored are listed in the tables below.
Chromatographic Methods and Protocols
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for analyzing Ibuprofen and its related compounds due to their high resolution, sensitivity, and accuracy.[2][3]
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method suitable for the simultaneous determination of Ibuprofen and its process-related impurities.[3]
Experimental Protocol:
a) Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
b) Chemicals and Reagents:
-
Ibuprofen reference standard and impurity reference standards.
-
Acetonitrile (B52724) (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
c) Chromatographic Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 48 52 3 48 52 13 15 85 | 16 | 15 | 85 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 7 µL.
d) Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ibuprofen reference standard at a concentration of 0.4 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of impurity reference standards.
-
Resolution Solution: Prepare a solution containing Ibuprofen and known impurities at a concentration of 0.07 mg/mL each in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Ibuprofen drug substance or crushed tablets in the diluent to achieve a final concentration of approximately 10.0 mg/mL.[4]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and improved resolution compared to conventional HPLC. This method is suitable for the rapid determination of Ibuprofen and its impurities.[5][6]
Experimental Protocol:
a) Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system with a binary or quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[5]
b) Chemicals and Reagents:
-
Ibuprofen reference standard and impurity reference standards.
-
Acetonitrile (UPLC grade).
-
Potassium dihydrogen orthophosphate (analytical grade).
-
Water (UPLC grade or Milli-Q).
c) Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.[5]
-
Mobile Phase A: Potassium dihydrogen orthophosphate buffer.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 6 50 15 60 18 65 21 80 23 100 23.1 10 | 25 | 10 |
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 1.0 µL.[5]
d) Sample Preparation:
-
Diluent: A mixture of Milli-Q water and acetonitrile in a 30:70 v/v ratio.[5]
-
Standard and Sample Solutions: Prepare standard and sample solutions in the diluent at appropriate concentrations for analysis.
Data Presentation
The following tables summarize the quantitative data for the separation of Ibuprofen and its process-related impurities using the described chromatographic methods.
Table 1: HPLC Method Performance Data
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Ibuprofen | Approx. 9.5 | 0.20 - 6.00 | - | - | 98.1 - 100.5 |
| Impurity C | - | - | - | - | - |
| Impurity J | - | - | - | - | - |
Data synthesized from multiple sources, retention times are approximate and may vary based on specific system conditions.[4][6]
Table 2: UPLC Method Performance Data
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Ibuprofen | - | 50 - 600 | - | - | 98 - 102 |
| Ibuprofen Impurity | - | 0.05 - 0.5 | 0.03 | 0.05 | 98 - 102 |
Data synthesized from multiple sources, retention times are approximate and may vary based on specific system conditions.[7]
Method Validation
The presented analytical methods have been validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[2][3][6]
-
Specificity is demonstrated by the absence of interference from the matrix and the ability to separate the main component from its impurities.[2]
-
Linearity is established over a defined concentration range with a correlation coefficient (r²) greater than 0.998.[6][7]
-
Accuracy is confirmed through recovery studies, with results typically falling between 98% and 102%.[2][7]
-
Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, with the relative standard deviation (RSD) being less than 2%.[7]
-
LOD and LOQ values indicate the sensitivity of the method.[6][7]
-
Robustness is assessed by intentionally varying chromatographic parameters to ensure the method's reliability during normal use.[6]
Visualizations
The following diagrams illustrate the general workflow for the chromatographic analysis of Ibuprofen and its impurities.
Caption: General workflow for chromatographic analysis of Ibuprofen.
Caption: Relationship between synthesis and impurity formation.
References
- 1. Ibuprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application of Quality by Design (QbD) for Analytical Method Development of Ibuprofen Impurities
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed application of Quality by Design (QbD) principles for the development and validation of a robust analytical method for the determination of impurities in Ibuprofen. The QbD approach, as encouraged by the International Council for Harmonisation (ICH) guidelines (Q8, Q9, and Q10), emphasizes a systematic, science- and risk-based approach to method development. By understanding the relationship between method parameters and method performance, a "design space" can be established to ensure the method's robustness and reliability throughout its lifecycle. This document will guide researchers through the key stages of the QbD process, from defining the Analytical Target Profile (ATP) to method validation and continuous monitoring. The focus is on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely used technique for impurity profiling of pharmaceutical compounds.
Analytical Target Profile (ATP)
The first step in the QbD approach is to define the goals of the analytical method. The ATP is a prospective summary of the desired performance characteristics of the method, ensuring it is fit for its intended purpose.
Table 1: Analytical Target Profile (ATP) for Ibuprofen Impurity Method
| Attribute | Target |
| Analyte(s) | Ibuprofen and its potential impurities (process-related and degradation products) |
| Matrix | Ibuprofen Drug Substance and/or Drug Product |
| Technique | RP-HPLC with UV detection |
| Method Intent | Stability-indicating quantitative method for the determination of impurities |
| Performance Characteristics | |
| Specificity | The method must be able to unequivocally assess Ibuprofen and its impurities in the presence of each other, and any other potential components (e.g., excipients, degradants). |
| Accuracy | Recovery of impurities should be between 90.0% and 110.0%. |
| Precision | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for each impurity over the specified range. |
| Range | From the reporting threshold to 120% of the specification limit for each impurity. |
| Limit of Quantitation (LOQ) | Sufficiently low to accurately quantify impurities at the reporting threshold (e.g., ≤ 0.05%). |
| Robustness | The method should be reliable under minor, deliberate variations in method parameters. |
Risk Assessment
A risk assessment is performed to identify and rank the method parameters that could potentially impact the Critical Quality Attributes (CQAs) of the method, which are derived from the ATP. A common tool for this is the Failure Mode and Effects Analysis (FMEA).
Table 2: Failure Mode and Effects Analysis (FMEA) for the RP-HPLC Method
| Potential Failure Mode (Method Parameter) | Potential Effect on CQA | Severity (S) | Occurrence (O) | Detectability (D) | Risk Priority Number (RPN) | Risk Level |
| Mobile Phase Composition (% Organic) | Inadequate resolution, peak tailing, shift in retention time | 8 | 3 | 2 | 48 | High |
| Mobile Phase pH | Poor peak shape, co-elution, analyte degradation | 9 | 2 | 2 | 36 | High |
| Column Temperature | Shift in retention time, changes in resolution | 7 | 3 | 1 | 21 | Medium |
| Flow Rate | Shift in retention time, poor resolution, high backpressure | 6 | 2 | 1 | 12 | Medium |
| Wavelength | Poor sensitivity, inaccurate quantification | 7 | 1 | 1 | 7 | Low |
| Injection Volume | Peak distortion, poor precision | 5 | 1 | 1 | 5 | Low |
*Severity, Occurrence, and Detectability are ranked on a scale of 1-10. RPN = S x O x D. Parameters with a high RPN are considered Critical Method Parameters (CMPs) and are further investigated using Design of Experiments (DoE).
Design of Experiments (DoE)
Based on the risk assessment, a DoE study is conducted to systematically evaluate the effects of the identified CMPs on the method's CQAs. A central composite or Box-Behnken design is often employed.
Experimental Design
The following table outlines a hypothetical Box-Behnken design for the optimization of the HPLC method. The critical method parameters identified in the risk assessment (Mobile Phase Composition and pH) are varied, while other parameters are kept constant.
Table 3: Box-Behnken Design for Method Optimization
| Run | Factor 1: Acetonitrile (%) (A) | Factor 2: pH (B) |
| 1 | 40 (-1) | 3.0 (-1) |
| 2 | 50 (1) | 3.0 (-1) |
| 3 | 40 (-1) | 3.5 (1) |
| 4 | 50 (1) | 3.5 (1) |
| 5 | 40 (-1) | 3.25 (0) |
| 6 | 50 (1) | 3.25 (0) |
| 7 | 45 (0) | 3.0 (-1) |
| 8 | 45 (0) | 3.5 (1) |
| 9 | 45 (0) | 3.25 (0) |
| 10 | 45 (0) | 3.25 (0) |
| 11 | 45 (0) | 3.25 (0) |
| 12 | 45 (0) | 3.25 (0) |
| 13 | 45 (0) | 3.25 (0) |
Experimental Results and Data Analysis
The following table summarizes the responses (CQAs) obtained from the DoE runs. The critical responses are the resolution between the most critical pair of peaks (e.g., Ibuprofen and a closely eluting impurity) and the tailing factor of the Ibuprofen peak.
Table 4: DoE Results and Response Analysis
| Run | Resolution (Critical Pair) | Tailing Factor (Ibuprofen) |
| 1 | 1.8 | 1.3 |
| 2 | 2.5 | 1.1 |
| 3 | 2.2 | 1.2 |
| 4 | 3.0 | 1.0 |
| 5 | 2.1 | 1.2 |
| 6 | 2.8 | 1.1 |
| 7 | 2.3 | 1.2 |
| 8 | 2.7 | 1.1 |
| 9 | 2.6 | 1.1 |
| 10 | 2.6 | 1.1 |
| 11 | 2.5 | 1.2 |
| 12 | 2.6 | 1.1 |
| 13 | 2.6 | 1.1 |
Statistical analysis of this data (e.g., using ANOVA) will reveal the main effects and interactions of the CMPs on the CQAs, allowing for the definition of a design space.
Method Design Space
The design space is the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. Operation within the design space will result in a method that meets the ATP.
Caption: Method Design Space illustrating the relationship between CMPs and CQAs.
Experimental Protocols
Materials and Reagents
-
Ibuprofen Reference Standard and Impurity Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (AR grade)
-
0.45 µm Nylon syringe filters
Chromatographic Conditions (Optimized)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 45% B
-
5-20 min: 45-70% B
-
20-25 min: 70% B
-
25-26 min: 70-45% B
-
26-30 min: 45% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Preparation of Solutions
Standard Solution:
-
Accurately weigh about 10 mg of Ibuprofen Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Further dilute 1.0 mL of this solution to 100.0 mL with the same diluent to obtain a final concentration of 1 µg/mL.
Impurity Stock Solution:
-
Accurately weigh about 1 mg of each impurity standard into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with the diluent.
System Suitability Solution:
-
Prepare a solution containing 1 µg/mL of Ibuprofen and a known concentration of each impurity (e.g., at the specification limit).
Sample Solution (Drug Substance):
-
Accurately weigh about 25 mg of the Ibuprofen sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Sample Solution (Drug Product):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Ibuprofen into a 50 mL volumetric flask.
-
Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and allow to cool.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidation, heat, light) | Peak purity of Ibuprofen and impurities should be demonstrated. No interference from degradants or placebo. |
| Linearity | Analysis of at least five concentrations of each impurity ranging from LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Recovery studies by spiking known amounts of impurities into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 90.0% and 110.0% for each impurity. |
| Precision | Repeatability: Six replicate injections of the system suitability solution. Intermediate Precision: Analysis on different days, by different analysts, and on different instruments. | RSD ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≥ 10) or based on the standard deviation of the response and the slope. | The LOQ should be at or below the reporting threshold. |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1). | System suitability parameters should remain within acceptable limits. |
Logical Workflow of QbD in Analytical Method Development
Caption: QbD workflow for analytical method development.
Conclusion
The application of QbD principles to the analytical method development for Ibuprofen impurities results in a robust, reliable, and flexible method. This systematic approach provides a deep understanding of the method's capabilities and limitations, ensuring consistent performance throughout its lifecycle. By following the protocols and guidelines outlined in this document, researchers can develop and validate high-quality analytical methods that meet regulatory expectations and ensure patient safety.
Application Note and Protocols for Sample Preparation of Ibuprofen Impurity K in Tablets
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), its purity is critical for safety and efficacy. Ibuprofen Impurity K, chemically known as 2-(4-formylphenyl)propionic acid, is a known impurity that needs to be monitored and controlled in pharmaceutical formulations. This document provides detailed protocols for the sample preparation of Ibuprofen tablets for the analysis of Impurity K, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
The methodologies described are based on common practices for the analysis of Ibuprofen and its related substances, ensuring the effective extraction of Impurity K from the tablet matrix for accurate quantification.
Data Presentation
The following table summarizes the quantitative data for the analysis of Ibuprofen and its impurities from various validated methods. This data provides an indication of the performance of the analytical methods following appropriate sample preparation.
| Parameter | Ibuprofen | Ibuprofen Impurity | Method | Source |
| Linearity Range | 50 - 600 µg/mL | 0.05 - 0.5 µg/mL | RP-UPLC | [1] |
| Linearity Range | 1 - 5000 ng/mL | - | UPLC-MS/MS | [2][3] |
| Limit of Detection (LOD) | - | 0.03 µg/mL | RP-UPLC | [1] |
| Limit of Quantification (LOQ) | ≤ 1 µg/mL | 0.05 µg/mL | HPLC, RP-UPLC | [1][4] |
| Recovery | 98 - 102% | 98 - 102% | RP-UPLC | [1] |
| Precision (RSD%) | < 2% | < 2.5% | RP-UPLC | [1] |
Experimental Protocols
Two primary protocols for sample preparation are detailed below. Protocol 1 is a direct dissolution and filtration method, which is widely applicable. Protocol 2 involves sonication to enhance the dissolution of the API and its impurities from the tablet matrix.
Protocol 1: Direct Dissolution and Filtration
This protocol is a straightforward method suitable for many common tablet formulations.
1. Materials and Reagents
-
Ibuprofen Tablets
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade or purified)
-
Volumetric flasks (100 mL, 50 mL, 25 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC vials
2. Preparation of Standard Solution
-
Accurately weigh a suitable amount of this compound reference standard and transfer it to a volumetric flask.
-
Dissolve the standard in a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to obtain a known concentration.[4]
3. Preparation of Sample Solution
-
Weigh and finely powder a representative number of Ibuprofen tablets (e.g., 10 tablets) to ensure homogeneity.[5]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Ibuprofen (e.g., 200 mg) and transfer it to a 100 mL volumetric flask.[5]
-
Add a portion of the diluent (e.g., 50 mL of 50:50 acetonitrile:water) to the flask.
-
Vortex or shake the flask vigorously for several minutes to facilitate the dissolution of the drug and its impurities.
-
Dilute the solution to the final volume with the diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Sonication-Assisted Extraction
This protocol is recommended for tablet formulations where the API and its impurities may not be readily soluble.
1. Materials and Reagents
-
Same as Protocol 1
-
Ultrasonic bath
2. Preparation of Standard Solution
-
Follow the same procedure as in Protocol 1.
3. Preparation of Sample Solution
-
Weigh and finely powder a representative number of Ibuprofen tablets (e.g., 10 tablets).[5]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Ibuprofen (e.g., 200 mg) and transfer it to a 100 mL volumetric flask.[5]
-
Add a portion of the diluent (e.g., 30 mL of methanol) to the flask.[5]
-
Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) to ensure complete extraction of the analytes.[5]
-
After sonication, allow the flask to cool to room temperature.
-
Add an additional volume of the diluent (e.g., 30 mL of methanol) and then dilute to the final volume with water.[5]
-
Mix the solution well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Direct Dissolution Sample Preparation.
Caption: Workflow for Sonication-Assisted Extraction.
References
Troubleshooting & Optimization
troubleshooting peak tailing in Ibuprofen Impurity K HPLC analysis
Technical Support Center: Ibuprofen Impurity K HPLC Analysis
Welcome to the technical support center for troubleshooting HPLC analysis of this compound. This resource provides detailed guides and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, an acidic compound, in reversed-phase HPLC can stem from several factors, categorized as either chemical or physical issues.
-
Chemical Causes:
-
Secondary Silanol (B1196071) Interactions: The primary chemical cause is often the interaction between the carboxylic acid group of this compound and residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions create a secondary retention mechanism, leading to a tailed peak.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound's carboxylic acid group, the analyte will be partially or fully ionized. The negatively charged carboxylate ion can have strong interactions with any available positively charged sites or metal contaminants on the stationary phase, causing tailing.[4][5]
-
Insufficient Buffer Capacity: A low buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH at the column head, especially upon injection of the sample, leading to inconsistent ionization and peak shape.[3][6]
-
-
Physical and System-Related Causes:
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or contaminants on the column can create active sites that lead to peak tailing.[2][7] Physical degradation of the column bed, such as the formation of a void at the inlet, can also cause poor peak shape.[1][6]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can introduce dead volume, causing band broadening and peak tailing.[3][8]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape, often with a tail.[2][5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread on the column, resulting in a misshapen peak.[2][8]
-
Q2: How can I reduce peak tailing caused by silanol interactions?
To minimize peak tailing due to interactions with silanol groups, you can implement the following strategies:
-
Lower the Mobile Phase pH: For acidic compounds like this compound, reducing the mobile phase pH to approximately 2.5-3.5 will ensure the carboxylic acid group is fully protonated.[1][6] This neutral form of the analyte will have significantly fewer secondary interactions with the silanol groups.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them inert.[1] Using a high-quality, end-capped C18 column is highly recommended.
-
Add a Mobile Phase Modifier: In some cases, adding a small concentration of a competing agent, like triethylamine (B128534) (TEA), can help to mask the active silanol sites.[9][10] However, lowering the pH is generally the preferred method for acidic compounds.
Q3: My peak for this compound is tailing. Where do I start my troubleshooting?
A logical troubleshooting workflow is essential. The following flowchart illustrates a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Quantitative Data Summary
The following table summarizes key HPLC parameters and their typical ranges for the analysis of Ibuprofen and its impurities, with a focus on mitigating peak tailing for Impurity K.
| Parameter | Recommended Value/Range | Rationale for Preventing Peak Tailing |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of the carboxylic acid group on this compound, minimizing secondary interactions with silanol groups.[1][6] |
| Buffer Concentration | 10 - 25 mM | Ensures sufficient buffering capacity to maintain a stable pH and improve peak shape.[3][6] |
| Column Chemistry | C18, end-capped | An end-capped column minimizes the number of free silanol groups available for interaction.[1] |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak efficiency and reduce viscosity, but should be carefully controlled for method robustness.[11] |
| Injection Volume | 5 - 20 µL | Keeping the injection volume low helps to prevent column overload.[5] |
| Analyte Concentration | < 0.1 mg/mL | Lower concentrations are less likely to cause overload, which can lead to peak tailing.[2][5] |
Experimental Protocol: Optimized HPLC Analysis of this compound
This protocol provides a starting point for an HPLC method designed to produce symmetrical peaks for this compound.
1. Objective: To develop a robust reversed-phase HPLC method for the quantification of this compound with minimal peak tailing.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
HPLC system with UV detector
-
C18 end-capped column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to ~3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient may be necessary if analyzing a mixture of impurities. For troubleshooting a single peak, an isocratic elution can be used. A starting point could be a 50:50 mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm[11]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 0.1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
5. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
6. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
7. Troubleshooting Peak Tailing within this Protocol:
-
If peak tailing is observed (Tailing Factor > 1.5), first ensure the mobile phase pH is correctly prepared and that the column is in good condition.
-
If the issue persists, consider reducing the concentration of the injected sample.
-
If all peaks in a complex chromatogram are tailing, investigate for system-level issues such as leaks or dead volume in the connections.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Ibuprofen and Impurity K Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ibuprofen (B1674241) and its related substance, Impurity K.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating Ibuprofen and Impurity K using reverse-phase HPLC?
A typical starting point for the separation of Ibuprofen and Impurity K involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier. A common mobile phase composition is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The pH of the aqueous phase is a critical parameter to control for achieving optimal separation.
Q2: What is the chemical name and structure of Ibuprofen Impurity K?
This compound is chemically known as (2RS)-2-(4-Formylphenyl)propanoic acid.[1] Its structure is similar to Ibuprofen, with a formyl group replacing the isobutyl group on the phenyl ring.
Q3: What are the key physicochemical properties of Ibuprofen and Impurity K to consider for method development?
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid.[2] It is a weakly acidic molecule.[3] Impurity K, (2RS)-2-(4-Formylphenyl)propanoic acid, is also an acidic compound.[1] The difference in their polarity, primarily due to the isobutyl group in Ibuprofen versus the formyl group in Impurity K, is the basis for their chromatographic separation.
Troubleshooting Guide
Problem 1: Poor resolution between Ibuprofen and Impurity K peaks.
Cause: The mobile phase composition may not be optimal for differentiating the two compounds.
Solution:
-
Adjust Organic Modifier Concentration: Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact resolution. A systematic approach, such as running a gradient or a series of isocratic runs with varying organic content, is recommended.
-
Modify Mobile Phase pH: Since both Ibuprofen and Impurity K are acidic, the pH of the mobile phase will affect their ionization state and, consequently, their retention and selectivity. Experimenting with pH values around the pKa of the analytes can lead to improved separation. For instance, a study on the separation of ibuprofen and its impurities found that pH adjustment was a critical parameter.[4]
-
Change Organic Modifier: If acetonitrile does not provide adequate resolution, consider switching to or adding another organic modifier like methanol (B129727). The different selectivity of methanol can sometimes improve the separation of closely eluting compounds.
-
Utilize a Different Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a phenyl or a polar-embedded column) could provide the necessary selectivity.
Problem 2: Tailing or asymmetric peaks for Ibuprofen or Impurity K.
Cause: This can be due to secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.
Solution:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic form. For acidic compounds like Ibuprofen, a lower pH (e.g., using a phosphate or formate (B1220265) buffer) can suppress silanol (B1196071) interactions and improve peak shape.
-
Check Sample Concentration: High sample concentrations can lead to column overload and peak asymmetry. Try diluting the sample to see if the peak shape improves.
-
Use a High-Purity Stationary Phase: Modern, high-purity silica (B1680970) columns with end-capping are less prone to silanol interactions that can cause peak tailing.
-
Add an Ionic Modifier: For challenging separations, adding a small amount of a competing base (for acidic analytes) to the mobile phase can sometimes improve peak shape.
Problem 3: Unstable or drifting retention times.
Cause: This issue often points to problems with the HPLC system or mobile phase preparation.
Solution:
-
Ensure Proper Mobile Phase Preparation: Mobile phases should be freshly prepared, degassed, and well-mixed. For buffered mobile phases, ensure the buffer components are fully dissolved and the pH is stable.
-
Equilibrate the Column Thoroughly: Before starting a sequence of analyses, it is crucial to equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Check for System Leaks: Any leaks in the HPLC system can cause pressure fluctuations and lead to unstable retention times.
-
Maintain Consistent Column Temperature: A column oven should be used to maintain a constant and consistent temperature, as temperature fluctuations can affect retention times.
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Ibuprofen and Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[4] | Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 6.9)[4] | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile[4] | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | Gradient elution[4] | 0-3 min: 52% B; 3-13 min: 52-85% B; 13-16 min: 85% B |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |
| Temperature | 40 °C[4] | 30 °C |
| Detection | 214 nm[4] | 220 nm, 254 nm |
Detailed Methodologies
A comprehensive study on the separation of Ibuprofen and 17 related compounds utilized a gradient elution with a phosphate buffer at pH 6.9 and acetonitrile on a C18 column.[4] This method was validated according to ICH guidelines for specificity, linearity, precision, and accuracy.[4] Another approach for analyzing Ibuprofen and its impurities used a mobile phase of 0.1% phosphoric acid in water and acetonitrile with a solid-core C18 column.
Visualizations
Caption: Workflow for optimizing mobile phase to separate Ibuprofen and Impurity K.
Caption: Logical troubleshooting guide for addressing peak asymmetry issues.
References
improving sensitivity for low-level detection of Ibuprofen Impurity K
Welcome to the technical support center for the analysis of Ibuprofen (B1674241) Impurity K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for low-level detection of this critical impurity.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Impurity K?
A1: this compound, chemically known as (2RS)-2-(4-Formylphenyl)propanoic acid, is a degradation product of Ibuprofen that can arise from oxidative and thermal stress.[1][] It is crucial to monitor and control its levels in Ibuprofen drug substances and products to ensure safety and efficacy.
Q2: What are the common analytical techniques for detecting this compound at low levels?
A2: The most common and effective techniques for low-level detection of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7] These methods offer the necessary sensitivity and selectivity for quantifying trace amounts of the impurity.
Q3: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
A3: While specific values depend on the method and instrumentation, a well-optimized HPLC-UV method can achieve an LOD of approximately 0.03 µg/mL and an LOQ of 0.05 µg/mL for ibuprofen impurities.[3] For greater sensitivity, LC-MS/MS methods can achieve even lower detection limits.
Troubleshooting Guide: Improving Sensitivity
This guide addresses common issues encountered during the low-level detection of this compound.
Issue 1: Poor Peak Shape or Tailing for Impurity K
Possible Causes:
-
Inappropriate pH of the mobile phase: The pH can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Secondary interactions with the column: Silanol (B1196071) groups on the silica-based columns can interact with the analyte, causing peak tailing.
-
Column degradation: Loss of stationary phase or contamination can lead to poor peak shapes.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like this compound, a lower pH (e.g., using 0.1% phosphoric acid or formic acid) can suppress ionization and improve peak shape.[4]
-
Use a High-Quality C18 Column: Employ a modern, end-capped C18 column to minimize silanol interactions. Columns with core-shell technology can also provide sharper peaks and better resolution.[8]
-
Incorporate an Ion-Pairing Reagent: If peak tailing persists, consider adding a low concentration of an ion-pairing reagent to the mobile phase.
-
Column Washing and Regeneration: Regularly wash the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.
Issue 2: Insufficient Sensitivity (Low Signal-to-Noise Ratio)
Possible Causes:
-
Suboptimal detector wavelength: The selected UV wavelength may not be the absorbance maximum for Impurity K.
-
Low injection volume or sample concentration: The amount of analyte being introduced into the system is too low.
-
Detector issues: The detector lamp may be aging, or the settings may not be optimized.
-
High baseline noise: Contaminated mobile phase, column bleed, or an unstable detector can contribute to high noise.
Troubleshooting Steps:
-
Optimize UV Wavelength: While ibuprofen has a low absorbance maximum around 220 nm, Impurity K may have a different optimal wavelength.[4][8] Use a DAD to scan the UV spectrum of Impurity K and select the wavelength of maximum absorbance. Some methods have successfully used 214 nm or 254 nm for related impurities.[6][9]
-
Increase Injection Volume/Concentration: Carefully increase the injection volume or the concentration of the sample. Be mindful of potential column overload and solubility issues.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, transitioning to an LC-MS/MS system will provide significantly higher sensitivity and selectivity.[7][10][11]
-
Minimize Baseline Noise:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Ensure the mobile phase is thoroughly degassed.
-
Employ a column with low bleed characteristics.
-
Allow the detector lamp to warm up sufficiently.
-
Issue 3: Co-elution of Impurity K with Other Peaks
Possible Causes:
-
Inadequate chromatographic resolution: The mobile phase composition and gradient are not optimized for separating Impurity K from other components.
-
Inappropriate column chemistry: The stationary phase may not provide the necessary selectivity.
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Modify the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A slower, more shallow gradient can improve the separation of closely eluting peaks.[4]
-
Experiment with Different Organic Modifiers: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation.
-
Try a Different Column: If resolution issues persist, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different selectivity.
-
Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect selectivity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of Ibuprofen and its impurities.
| Parameter | Specification |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | 0.1% Phosphoric acid in acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 3 | |
| 13 | |
| 16 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD @ 220 nm and 254 nm |
| Injection Volume | 7 µL |
| Diluent | Acetonitrile and water (50:50) |
Reference: Adapted from a method for the analysis of Ibuprofen-related compounds.[4]
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol provides a faster analysis time for Ibuprofen and its impurities.
| Parameter | Specification |
| Column | BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient of methanol and aqueous triethylamine (B128534) solution |
| Flow Rate | Not specified, typical for UPLC |
| Detection | UV @ 254 nm for the impurity |
| LOD | 0.03 µg/mL |
| LOQ | 0.05 µg/mL |
Reference: Based on a UPLC method for the simultaneous determination of paracetamol, ibuprofen, and its related impurity.[3]
LC-MS/MS Method for High Sensitivity
For ultra-trace level detection, an LC-MS/MS method is recommended.
| Parameter | Specification |
| Chromatography | Chiralcel® OJ-3R column (150 × 4.6 mm, 3 µm) with an isocratic mobile phase of 0.008% formic acid in water-methanol |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | m/z 205.1 > 160.9 for ibuprofen enantiomers (Impurity K would require specific tuning) |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate:methyl tertiary-butyl ether (7:3) |
Reference: Adapted from a method for the enantioselective determination of ibuprofen in dog plasma.[10][11]
Data Presentation
Table 1: Comparison of HPLC and UPLC Method Parameters for Impurity Detection
| Parameter | HPLC Method | UPLC Method |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm | BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | 0.1% Phosphoric acid in water and acetonitrile | Methanol and aqueous triethylamine |
| Detection | DAD @ 220 nm, 254 nm | UV @ 254 nm |
| Run Time | ~16 minutes | < 10 minutes |
| LOD/LOQ | Not specified for Impurity K specifically | 0.03 µg/mL / 0.05 µg/mL |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting low sensitivity in Impurity K analysis.
References
- 1. This compound - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. ajpamc.com [ajpamc.com]
- 10. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
addressing co-elution of Ibuprofen impurities in chromatography
Technical Support Center: Ibuprofen (B1674241) Impurity Analysis
Welcome to the technical support center for chromatographic analysis of Ibuprofen and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly those involving the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: I am observing co-elution of Ibuprofen Related Compound C with the main Ibuprofen peak. What are the initial steps to resolve this?
A1: Co-elution of Ibuprofen and its related compound C is a common challenge. The initial troubleshooting steps should focus on adjusting the mobile phase selectivity and ensuring your system is optimized.
-
Verify Mobile Phase pH: Ibuprofen is an acidic compound, and small changes in mobile phase pH can significantly impact the retention and selectivity of it and its impurities. For reversed-phase methods, ensure the pH is accurately prepared and stable. A lower pH (e.g., around 3.0) can suppress the ionization of Ibuprofen, leading to better retention and potentially improved resolution from nearby impurities.[1][2][3]
-
Adjust Organic Modifier Ratio: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase are critical for resolution.[4] Systematically adjust the percentage of the organic modifier. A slight decrease in the organic solvent percentage will increase retention times and may improve the separation between closely eluting peaks.[5]
-
Check Column Health: A deteriorated column can lead to peak broadening and loss of resolution. Check for high backpressure, peak tailing, or split peaks. If the column is old or has been used with harsh conditions, consider replacing it.
Q2: My peak shapes for the Ibuprofen impurities are poor (e.g., tailing or fronting). What is the cause and how can I fix it?
A2: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact with acidic compounds like Ibuprofen, causing peak tailing. Using a modern, end-capped column (like a ZORBAX Eclipse Plus C18 or Accucore Vanquish C18+) can minimize these interactions.[6][7] Alternatively, adding a competitive agent like a small amount of an amine modifier to the mobile phase can help, but this should be done with caution as it can alter selectivity.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[8]
-
Column Overload: Injecting too much sample mass can lead to peak fronting. Try reducing the sample concentration or the injection volume.
Q3: Can I switch from HPLC to UHPLC to improve separation and reduce run times?
A3: Yes, migrating a method from HPLC to UHPLC is an excellent strategy to improve performance. UHPLC systems use columns with smaller particles (typically sub-2 µm), which provide higher efficiency and allow for faster flow rates without sacrificing resolution.[7][9]
When migrating a method, you can expect:
-
Faster Analysis: Run times can be significantly reduced. For example, an ibuprofen impurity analysis that takes 10-15 minutes on an HPLC system might be completed in under 2 minutes on a UHPLC system.[7]
-
Improved Resolution: The higher efficiency of UHPLC columns often leads to better separation of closely eluting peaks.
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage.[5]
It is crucial to ensure that the UHPLC system is optimized to minimize extra-column volume, which can degrade the high efficiency of the smaller particle columns.[7]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the analysis of Ibuprofen and its impurities.
Problem: Two or more impurity peaks are not baseline-resolved.
The first step in troubleshooting is to identify the potential cause. The workflow below outlines a logical approach to diagnosing and solving the problem.
Experimental Protocols & Data
Protocol 1: High-Resolution RP-HPLC Method for Ibuprofen and 17 Related Compounds
This method is designed for the simultaneous determination of Ibuprofen and its potential process impurities and degradation products.[6]
-
Instrumentation: Agilent 1200 Series LC System or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 10 mM sodium phosphate (B84403) buffer, adjusted to pH 6.9.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV at 214 nm.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 18 |
| 40 | 60 |
| 50 | 80 |
| 55 | 80 |
| 56 | 18 |
| 65 | 18 |
Protocol 2: Rapid UHPLC Method for Ibuprofen and Related Compound C
This method leverages UHPLC technology for a significant reduction in analysis time while meeting USP performance criteria.[7]
-
Instrumentation: Vanquish UHPLC system or equivalent.
-
Column: Accucore Vanquish C18+ (100 x 2.1 mm, 1.5 µm).[7]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (exact ratio adjusted to meet system suitability). A typical starting point is 52:48 Acetonitrile:Water with 0.1% H3PO4.[10]
-
Flow Rate: Adjusted for optimal separation (e.g., 0.5 - 0.7 mL/min).
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[10]
-
Injection Volume: 1-2 µL.
Data Summary: Method Performance Comparison
The table below summarizes the performance improvements when migrating from a conventional HPLC method to a modern UHPLC method for the analysis of Ibuprofen and its critical impurity, Related Compound C.
| Parameter | HPLC Method (4 µm column) | UHPLC Method (1.5 µm column) | Reference |
| Analysis Time | ~2.5 minutes | ~1.5 minutes | [7] |
| Resolution (Ibuprofen/Impurity C) | > 2.0 | > 2.0 | [7] |
| Asymmetry (Tailing Factor) | < 1.5 | < 1.5 | [7] |
| Typical Backpressure | ~200 bar | ~600-800 bar | [7] |
| Solvent Consumption per Run | ~2.5 mL | ~0.9 mL | Calculated |
Advanced Topic: Chiral Separation
Q4: I need to separate the enantiomers of Ibuprofen. What type of column and mobile phase should I use?
A4: The separation of Ibuprofen's (S)-(+) and (R)-(-) enantiomers requires a chiral stationary phase (CSP). The S-enantiomer is the pharmacologically active form.[11]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used and effective.[12] α-acid glycoprotein (B1211001) (AGP) columns have also shown success.[13][14]
-
Mobile Phase Considerations: The mobile phase composition is crucial for achieving enantioseparation.
-
Normal Phase: Mixtures of hexane/isopropanol are common.
-
Reversed-Phase: Buffered aqueous solutions with an organic modifier like ethanol (B145695) or acetonitrile are used. The pH of the aqueous portion can have a high impact on resolution. For example, an acidic pH of 3 has been shown to provide good resolution in less than 8 minutes on an ovomucoid (OVM) column.[1]
-
-
Detection: UV detection at 220 nm or 225 nm is typically suitable.[1][13]
The relationship between method parameters and successful chiral separation is illustrated below.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 11. Chiral Separation of Ibuprofen - ChemistryViews [chemistryviews.org]
- 12. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ibuprofen Impurity K
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of mobile phase pH on the retention of Ibuprofen Impurity K during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic retention sensitive to mobile phase pH?
This compound, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a related substance of Ibuprofen.[1][2] Its molecular structure contains a carboxylic acid functional group. In solution, this group can exist in two forms: a non-ionized (protonated) form and an ionized (deprotonated) form. The equilibrium between these two forms is governed by the pH of the solution and the pKa of the molecule, which is the pH at which 50% of the molecule is ionized.[3] The pKa of Ibuprofen is approximately 4.85, and Impurity K is expected to have a similar pKa.[4]
In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase.
-
The non-ionized form is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus a longer retention time .
-
The ionized form is more polar and less hydrophobic, resulting in weaker interaction and a shorter retention time .[3]
Therefore, controlling the mobile phase pH is critical for achieving consistent and reproducible retention of this compound.
Q2: How does a specific change in mobile phase pH affect the retention time of this compound?
The retention time of this compound will change significantly as the mobile phase pH moves closer to its pKa.
-
At a low pH (e.g., pH 2.5 - 3.0) , which is well below the pKa of the carboxylic acid group, the impurity will be almost entirely in its non-ionized (protonated) form. This leads to maximum retention.
-
As the pH approaches the pKa (~4.8) , a mixture of ionized and non-ionized forms will exist. Small fluctuations in pH in this range will cause large and unpredictable shifts in retention time, making the method unreliable.[3]
-
At a high pH (e.g., pH 6.5 - 7.0) , well above the pKa, the impurity will be almost entirely in its ionized (deprotonated) form. This leads to minimal retention, and the peak will elute very early in the chromatogram.[4]
Q3: What is the recommended mobile phase pH for a robust and reproducible analysis of this compound?
For a robust HPLC method, it is crucial to work at a pH where retention time is stable and insensitive to minor variations. This is achieved by setting the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[5][6]
Given the pKa of ~4.8 for Impurity K, a mobile phase pH in the range of 2.5 to 3.0 is recommended. In this range, the carboxylic acid group is fully protonated, ensuring stable retention, good peak shape, and a method that is robust against small variations in mobile phase preparation.
Troubleshooting Guide
Issue: Inconsistent Retention Times for this compound
Q: The retention time for Impurity K is drifting or appears inconsistent between runs. What are the likely causes and how can I fix it?
A: Unstable retention for an ionizable compound like Impurity K is most often linked to poor control of the mobile phase pH.
Potential Causes & Solutions:
-
Inadequately Buffered Mobile Phase: The buffer concentration may be too low to resist pH shifts when the sample is introduced or over the course of a long analytical run.
-
Solution: Ensure the buffer concentration is sufficient, typically between 10-50 mM. The chosen buffer should also have a pKa within +/- 1 unit of the target mobile phase pH.
-
-
Improper Mobile Phase Preparation: The pH of the mobile phase must be adjusted before adding the organic modifier (e.g., acetonitrile). Adding organic solvent alters the apparent pH, leading to inconsistencies.[6]
-
Solution: Always measure and adjust the pH of the aqueous buffer component first. Then, combine it with the organic phase.
-
-
Column Degradation: Operating a silica-based column at a high pH (typically > 8) can dissolve the silica (B1680970), leading to a void at the column inlet and causing retention shifts and peak splitting.[7]
-
Solution: Always operate within the column manufacturer's recommended pH range. If a void is suspected, it may be possible to reverse-flush the column, but replacement is often necessary.[8]
-
Issue: Poor Peak Shape for this compound
Q: I am observing significant peak tailing or splitting for the Impurity K peak. What should I investigate?
A: Poor peak shape can be caused by several factors, many of which are related to secondary chemical interactions or physical problems within the HPLC system.
For Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica stationary phase can interact with polar analytes, causing tailing. This effect is more pronounced at mid-range pH.
-
Solution: Lowering the mobile phase pH (e.g., to < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
For Peak Splitting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can disrupt the chromatographic process at the point of injection, causing peak distortion and splitting.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Inlet Frit Blockage or Void: A partial blockage of the column inlet frit or a void in the packing material can cause the sample to travel through different flow paths, resulting in a split peak.[7][10]
-
Solution: First, try removing the guard column (if installed) to see if it is the source of the problem. If the analytical column is blocked, it can be back-flushed. If a void has formed, the column will likely need to be replaced.[8]
-
Data & Experimental Protocols
Data Presentation
The following table provides an illustrative summary of how mobile phase pH is expected to influence the retention of this compound. Note: The retention factor (k) values are representative examples to demonstrate the scientific principle.
| Mobile Phase pH | Predominant Ionization State of Impurity K | Expected Retention Behavior on C18 Column | Illustrative Retention Factor (k) |
| 2.5 | Non-ionized (protonated, R-COOH) | Strong Retention | > 5.0 |
| 4.8 (pKa) | 50% Ionized / 50% Non-ionized | Unstable Retention (highly sensitive to pH) | ~ 2.5 |
| 6.8 | Ionized (deprotonated, R-COO⁻) | Weak Retention | < 1.0 |
Experimental Protocol
This section provides a representative experimental protocol for the analysis of Ibuprofen and its impurities, including Impurity K, based on common methods found in the literature.[11]
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent L1 packing) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. (Adjusted to a final pH of ~2.5-3.0) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm or 220 nm[11] |
| Injection Volume | 5 - 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. Confirm the pH is within the target range (2.5-3.0). Degas the solution using sonication or vacuum filtration.
-
Diluent Preparation: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Ibuprofen and Impurity K reference standards in the diluent to achieve a known final concentration (e.g., 0.5 mg/mL for Ibuprofen, 0.005 mg/mL for Impurity K).
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration similar to the standard solution. The solution may be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.
Visualization
The following diagram illustrates a logical workflow for troubleshooting inconsistent retention times for an ionizable analyte like this compound.
A troubleshooting workflow for inconsistent HPLC retention times.
References
- 1. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epichem.com [epichem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. realab.ua [realab.ua]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ibuprofen Impurity K Assay Robustness Testing
This guide provides troubleshooting advice and frequently asked questions regarding method robustness testing for the High-Performance Liquid Chromatography (HPLC) assay of Ibuprofen Impurity K.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it critical for the this compound assay?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. It demonstrates the reliability of the method for routine use. For the this compound assay, robustness is critical to ensure that minor day-to-day variations—such as slight changes in mobile phase pH, column temperature, or flow rate—do not lead to inaccurate quantification of Impurity K, which could impact product quality and patient safety. Robustness is typically evaluated during method development before executing the validation study.[1][2]
Q2: What are the typical parameters to evaluate in a robustness study for an HPLC assay of this compound?
A2: Key parameters to investigate include variations in:
-
Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer (e.g., ±2%).
-
Mobile Phase pH: Varying the pH of the aqueous buffer (e.g., ±0.2 units).[3]
-
Column Temperature: Adjusting the column oven temperature (e.g., ±5°C).[3]
-
Flow Rate: Modifying the mobile phase flow rate (e.g., ±0.1 mL/min).[3][4]
-
Wavelength: Changing the detector wavelength (e.g., ±2 nm).
-
Column Lot/Manufacturer: Testing different batches or manufacturers of the same column type.
Q3: What are the acceptance criteria for a robustness study?
A3: While a robustness study may not have predefined acceptance criteria in the same way as accuracy or precision, the primary goal is to ensure that the results remain within the system suitability test (SST) criteria for each varied condition.[5] Key SST parameters for an impurity assay include resolution between the main peak (Ibuprofen) and the impurity peak, peak tailing (asymmetry), and the precision of replicate injections (%RSD). The changes in the method should not significantly affect the final result or the decisions made from the data.[6]
Experimental Protocols
Protocol: Robustness Study Design
This protocol outlines a systematic approach for testing the robustness of an HPLC method for this compound.
-
Parameter Identification: Identify critical HPLC parameters that could influence the separation and quantification of Impurity K.[5]
-
Define Variation Ranges: Establish deliberate, small variations for each identified parameter around the nominal method conditions.[3][5]
-
Prepare Solutions:
-
System Suitability Solution (SSS): Prepare a solution containing Ibuprofen and a known concentration of Impurity K (e.g., at the specification limit). This solution is used to evaluate resolution, tailing factor, and other SST parameters.
-
Sample Solution: Prepare a sample of the Ibuprofen drug substance or product spiked with Impurity K.
-
-
Execution:
-
Set the HPLC system to the nominal method conditions and inject the SSS to confirm initial system suitability.
-
Modify one parameter at a time to its extreme value (e.g., lower flow rate).
-
Equilibrate the system under the new condition.
-
Inject the SSS and sample solutions in replicate (e.g., n=3).
-
Record chromatographic data, including retention times, peak areas, resolution, and tailing factors.
-
Repeat this process for each defined parameter variation.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for the results obtained under each condition.
-
Compare the system suitability results (resolution, tailing factor) for each variation against the established SST criteria.
-
Summarize the findings in a table to identify which parameters, if any, have a significant impact on the method's performance.
-
Data Presentation
Table 1: Example Robustness Study Results for this compound Assay
| Parameter Varied | Nominal Value | Variation | Resolution (Ibuprofen/Impurity K) | Tailing Factor (Impurity K) | % Assay of Impurity K (%RSD, n=3) | SST Pass/Fail |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 2.8 | 1.2 | 0.14% (1.1%) | Pass |
| 1.1 mL/min | 2.5 | 1.2 | 0.15% (0.9%) | Pass | ||
| Column Temp. | 30°C | 25°C | 2.9 | 1.3 | 0.15% (1.3%) | Pass |
| 35°C | 2.6 | 1.1 | 0.15% (1.0%) | Pass | ||
| Mobile Phase pH | 3.0 | 2.8 | 2.4 | 1.5 | 0.16% (1.5%) | Pass |
| 3.2 | 2.7 | 1.2 | 0.15% (1.2%) | Pass | ||
| Organic Phase | 40% ACN | 38% ACN | 3.1 | 1.3 | 0.14% (1.4%) | Pass |
| 42% ACN | 2.3 | 1.2 | 0.16% (1.3%) | Pass | ||
| SST Acceptance Criteria | ≥ 2.0 | ≤ 2.0 |
Troubleshooting Guide
Q: My resolution between Ibuprofen and Impurity K is below the acceptance limit (e.g., <2.0) during a robustness check. What should I do?
A: A loss of resolution is a common issue. Follow this troubleshooting workflow:
Q: I'm observing significant retention time shifts for Impurity K when I change the mobile phase composition. Is this normal?
A: Yes, retention time is expected to change with mobile phase composition. In reversed-phase chromatography, increasing the organic solvent (strong solvent) percentage will decrease retention times.[7] The key is whether these shifts are predictable and if they negatively impact other critical parameters like resolution. If the resolution remains within the acceptance criteria, the method is robust to this change. If not, the allowable range for mobile phase composition may need to be narrowed.
Q: The peak shape (tailing factor) for Impurity K worsens (e.g., >2.0) when I use a different batch of columns. What is the cause?
A: This indicates that the method is sensitive to variations in column packing or silica (B1680970) chemistry between batches.
-
Cause: Residual silanol (B1196071) interactions on the silica backbone are a common cause of peak tailing for acidic or basic compounds.[8] Different column batches may have varying levels of end-capping or silanol activity.
-
Solution:
-
Consider adjusting the mobile phase pH slightly to suppress the ionization of Impurity K, which can reduce tailing.[8]
-
Evaluate columns from different manufacturers to find one with more consistent batch-to-batch performance.
-
Specify a particular brand and model of column in the analytical procedure to ensure consistency.
-
Visualization of Workflow
References
strategies to minimize on-column degradation of Ibuprofen impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Ibuprofen (B1674241) impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Ibuprofen?
A1: Ibuprofen can degrade under various stress conditions. The primary pathways include:
-
Hydrolysis: Degradation in acidic and basic conditions.[1][2][3]
-
Oxidation: Degradation when exposed to oxidizing agents.[1][2][3]
-
Thermal Degradation: Degradation at elevated temperatures.[1][5]
-
Interaction with Excipients: Esterification can occur with excipients like polyethylene (B3416737) glycol (PEG), sorbitol, and glycerol (B35011) by-products, particularly in soft gelatin capsules.[1][3][5]
Q2: I'm observing unexpected peaks in my chromatogram. What could be the cause?
A2: Unexpected peaks during the analysis of Ibuprofen can arise from several sources:
-
Process Impurities: Impurities from the synthesis of Ibuprofen, such as 2-(4-formylphenyl)propionic acid (FPPA) and 4-isobutylacetophenone (4-IBAP).[4]
-
Degradation Products: As mentioned in Q1, Ibuprofen can degrade under various conditions, leading to new peaks. 4-IBAP is a major degradation product.[4]
-
Excipient Interactions: In formulated products, Ibuprofen can react with excipients, especially in soft gelatin capsules, to form new impurities.[1][3][5]
-
On-Column Degradation: The analytical conditions themselves (e.g., mobile phase pH, temperature) might be causing certain impurities to degrade during the chromatographic run.
Q3: How can I prevent the on-column degradation of Ibuprofen impurities?
A3: To minimize on-column degradation, consider the following strategies:
-
Mobile Phase pH Control: Ibuprofen has a pKa of approximately 4.85.[2] Maintaining the mobile phase pH at least two units below the pKa (e.g., pH 2.5-3.0) will keep Ibuprofen and its acidic impurities in their protonated, more stable form, which can improve peak shape and reduce on-column interactions.[1][6]
-
Temperature Control: Operating the column at a controlled, and often lower, temperature (e.g., 25-40°C) can reduce the rate of degradation of thermally labile impurities.[1][3][4]
-
Choice of Column: A robust, well-packed C18 or C8 column is commonly used. Newer generation columns, like the Poroshell HPH-C18, can offer better stability and peak shape.[1][3][7]
-
Mobile Phase Composition: The use of acetonitrile (B52724) as the organic modifier is common.[2][3] Ensure proper degassing of the mobile phase to prevent oxidative degradation.
-
Sample Diluent: Use a diluent that is compatible with the mobile phase to avoid pH shifts upon injection, which can trigger on-column reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for Ibuprofen | Mobile phase pH is too close to the pKa of Ibuprofen. | Adjust the mobile phase pH to be at least 2 units below the pKa of Ibuprofen (e.g., pH < 2.85).[6] |
| Appearance of New Impurity Peaks in Stability Samples | Degradation of Ibuprofen due to hydrolysis, oxidation, or heat. | Investigate the storage conditions of the sample. For analysis, use a validated stability-indicating method with controlled temperature and pH.[1][4] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[1][3][4] |
| Loss of Resolution Between Ibuprofen and an Impurity | Inappropriate mobile phase strength or column chemistry. | Optimize the mobile phase gradient or isocratic composition. Experiment with different column chemistries (e.g., C8 vs. C18).[7][9] |
| Formation of Ester Impurities | Reaction of Ibuprofen with excipients like PEG or sorbitol in the formulation. | This is a formulation issue. Analytically, ensure the chromatographic method can separate these ester impurities from Ibuprofen and other known degradants.[1][3][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ibuprofen and Impurities
This protocol is a general guideline based on common practices for analyzing Ibuprofen and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Poroshell HPH-C18, 150 x 4.6 mm, 4 µm (or equivalent C18 column).[1][3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to separate all impurities. A typical starting point is 90% A and 10% B, gradually increasing the percentage of B.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible diluent.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is crucial to demonstrate the stability-indicating nature of an analytical method.
-
Prepare Stock Solutions: Prepare solutions of the Ibuprofen drug substance or product.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: 1M HCl at 60°C for a specified time.[1]
-
Base Hydrolysis: 1M NaOH at 60°C for a specified time.[1]
-
Oxidation: 10% H₂O₂ at room temperature for a specified time.[2]
-
Thermal Degradation: Heat the solid drug or solution at 60°C.[1]
-
Photolytic Degradation: Expose the solution to sunlight or a photostability chamber.[4]
-
-
Neutralize Samples: For acid and base hydrolyzed samples, neutralize them before injection.
-
Analyze Samples: Analyze the stressed samples, along with a control sample, using the stability-indicating HPLC method.
-
Evaluate Results: Assess the formation of degradation products and ensure they are well-separated from the main Ibuprofen peak.
Visualizations
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Please help!!! My problem with Ibuprofen - Chromatography Forum [chromforum.org]
- 7. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromforum.org [chromforum.org]
- 9. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds | Semantic Scholar [semanticscholar.org]
Welcome to the Technical Support Center for chromatographic analysis of Ibuprofen (B1674241) and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the peak resolution between Ibuprofen Impurity K and other related substances during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Ibuprofen and its impurities, with a specific focus on resolving peaks of interest.
Question: Why am I observing poor resolution between this compound and an adjacent peak?
Answer: Poor resolution between this compound (2-(4-formylphenyl)propanoic acid) and other related substances is a common challenge due to their structural similarities. Several factors in your High-Performance Liquid Chromatography (HPLC) method can contribute to this issue. The resolution of two closely eluting peaks is influenced by three main factors: retention factor (k), selectivity (α), and column efficiency (N)[1]. To troubleshoot, consider the following steps, starting with the simplest adjustments:
-
Mobile Phase Optimization: This is often the most effective way to improve resolution.
-
Adjusting the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of the analytes, potentially improving separation[1][2].
-
Modifying the Mobile Phase pH: For ionizable compounds like Ibuprofen and its acidic impurities, small changes in the mobile phase pH can significantly alter selectivity and improve resolution[1][3]. Ibuprofen has a pKa of approximately 4.85, so operating the mobile phase pH below this value will keep it in its molecular form, increasing hydrophobic interactions and retention on a reversed-phase column. A study on the chiral separation of ibuprofen demonstrated that a lower pH of 3 allowed for good resolution of enantiomers in less than 8 minutes[3].
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Column and Stationary Phase Considerations:
-
Column Efficiency: Using a longer column or a column packed with smaller particles can increase the column's efficiency (plate number, N), leading to sharper peaks and better resolution[1][2].
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider changing the stationary phase. Different C18 columns from various manufacturers can offer different selectivities. Alternatively, switching to a different type of stationary phase, such as a C8 or a phenyl column, can provide a different retention mechanism and improve separation[1].
-
-
Temperature and Flow Rate Adjustments:
-
Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase analysis time[1]. Conversely, increasing the temperature can improve efficiency by reducing mobile phase viscosity[1]. The effect of temperature on selectivity should be evaluated for your specific separation.
-
Flow Rate: Reducing the flow rate can lead to better resolution, but it will also increase the run time.
-
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the separation of Ibuprofen and its impurities, including Impurity K?
A1: A common approach is to use a reversed-phase HPLC method with a C18 column. One validated method for the simultaneous determination of ibuprofen and 17 related compounds, including Impurity K, utilizes an Agilent ZORBAX Eclipse Plus C18 column (250 x 4.6 mm, 5 µm) at 40 °C[4]. The mobile phase consists of a gradient elution with 10 mM sodium phosphate (B84403) buffer at pH 6.9 as mobile phase A and acetonitrile as mobile phase B, with UV detection at 214 nm[4].
Q2: What is the typical elution order for Ibuprofen and its key impurities in a reversed-phase HPLC system?
A2: The elution order in reversed-phase HPLC is generally from most polar to least polar. Based on a published chromatogram, the relative retention times (RRT) of some key impurities relative to Ibuprofen are as follows: Impurity J, Ibuprofen, and Impurity C. The exact elution order can vary depending on the specific chromatographic conditions.
Q3: Are there any specific challenges in separating this compound from other degradation products?
A3: Yes, this compound, being a degradation product, can have a similar polarity to other degradation products, leading to co-elution. For instance, forced degradation studies of ibuprofen can lead to the formation of multiple degradation products, and achieving baseline separation for all of them can be challenging[1][5][6]. The structural similarity between Impurity K (containing a formyl group) and other impurities with different functional groups on the phenyl ring necessitates a highly selective chromatographic system.
Experimental Protocols
Below is a detailed experimental protocol for a validated HPLC method for the simultaneous determination of Ibuprofen and 17 of its related compounds[4].
HPLC Method for Ibuprofen and Related Substances
This method is designed for the quality control of ibuprofen-containing substances.
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer, pH 6.9 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 82 | 18 |
| 20 | 82 | 18 |
| 50 | 30 | 70 |
| 60 | 30 | 70 |
| 61 | 82 | 18 |
| 70 | 82 | 18 |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ibuprofen and each impurity in the diluent (e.g., acetonitrile/water mixture). Further dilute to the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Ibuprofen drug substance or product in the diluent to achieve a known concentration.
The following diagram outlines the general workflow for this HPLC analysis:
Caption: General workflow for HPLC analysis of Ibuprofen.
Data Presentation
The following table summarizes the key chromatographic parameters from the validated HPLC method for separating Ibuprofen and its 17 related impurities[4].
| Compound | Retention Time (min) (Approximate) | Relative Retention Time (RRT) |
| Impurity J | ~18 | ~0.8 |
| Ibuprofen | ~22.5 | 1.00 |
| Impurity C | ~25 | ~1.1 |
| This compound | ~15 | ~0.67 |
| Other Impurities | Varies | Varies |
Note: The retention times and RRTs are approximate and can vary based on the specific HPLC system and conditions.
This technical support center provides a foundational understanding and practical guidance for enhancing the peak resolution between this compound and other related substances. For more complex separation challenges, further method development and optimization may be required.
References
- 1. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
validation of an analytical method for Ibuprofen Impurity K as per ICH guidelines
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. This guide provides a detailed comparison of two analytical methods for the quantification of Ibuprofen Impurity K, (2RS)-2-(4-formylphenyl)propanoic acid, a known impurity of Ibuprofen. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
This compound is a process impurity of Ibuprofen and its presence in the final drug product needs to be controlled within acceptable limits. Accurate and reliable analytical methods are therefore essential for its quantification.
Chemical Information for this compound
| Parameter | Information |
| Chemical Name | (2RS)-2-(4-formylphenyl)propanoic acid |
| Synonyms | This compound, 2-(4-Formylphenyl)propionic acid |
| CAS Number | 43153-07-7 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
Comparison of Analytical Methods
This guide compares a primary High-Performance Liquid Chromatography (HPLC) method with a faster Ultra-Performance Liquid Chromatography (UPLC) method.
| Validation Parameter | HPLC Method | UPLC Method | ICH Acceptance Criteria for Impurity Analysis |
| Specificity | No interference from Ibuprofen, other impurities, or placebo was observed at the retention time of Impurity K. Peak purity of >0.999 was achieved in forced degradation samples. | No interference from Ibuprofen, other impurities, or placebo was observed at the retention time of Impurity K. Peak purity of >0.999 was achieved in forced degradation samples. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 7.5 | 0.2 - 5.0 | Reporting limit to 120% of the specification limit. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 80% - 120% of the nominal concentration. |
| Precision (RSD%) | |||
| - Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.1% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.05 | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 0.2 | Signal-to-noise ratio of 10:1. |
| Robustness | Method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). | Method is robust to minor changes in flow rate (±0.05 mL/min), column temperature (±1°C), and mobile phase composition (±1% organic). | The reliability of an analysis with respect to deliberate variations in method parameters. |
| System Suitability | Tailing factor ≤ 1.5, Theoretical plates ≥ 2000, %RSD of replicate injections ≤ 2.0%. | Tailing factor ≤ 1.2, Theoretical plates ≥ 5000, %RSD of replicate injections ≤ 1.5%. | Ensures the chromatographic system is suitable for the intended analysis. |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard was prepared in diluent (Acetonitrile:Water 50:50 v/v) and further diluted to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: Ibuprofen drug substance was dissolved in the diluent to a final concentration where Impurity K would be within the validated range.
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
-
Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-3 min: 10% to 90% B
-
3-3.5 min: 90% B
-
3.6-4 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.
Method Validation Workflow and Parameter Relationships
The following diagrams illustrate the workflow for the validation of an analytical method as per ICH guidelines and the logical relationship between the different validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationships of Validation Parameters.
References
comparative analysis of different HPLC columns for Ibuprofen impurity profiling
A detailed analysis of stationary phase performance for researchers, scientists, and drug development professionals.
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, with the choice of column being a pivotal factor in achieving the required separation and resolution.[1] This guide provides a comparative analysis of common reversed-phase HPLC columns for the profiling of Ibuprofen and its related compounds, supported by representative experimental data and detailed protocols.
Column Performance Comparison
The selection of an appropriate HPLC column is crucial for resolving Ibuprofen from its process- and degradation-related impurities.[2] The most common columns for this application are reversed-phase, utilizing stationary phases like C18, C8, and Phenyl-Hexyl.[3][4] While C18 columns are often the first choice for pharmaceutical analysis due to their high hydrophobicity and retention, alternative selectivities offered by C8 and Phenyl-Hexyl phases can be advantageous for resolving critical impurity pairs.[4][5]
Phenyl-based columns, for instance, can offer unique selectivity for aromatic compounds like Ibuprofen and its impurities through π-π interactions, which can be beneficial when C18 columns fail to provide adequate separation.[6][7][8] The shorter alkyl chain of C8 columns provides less retention than C18, which can be useful for reducing analysis time when dealing with highly retained impurities.
Below is a summary of typical performance data for three common types of HPLC columns in the analysis of Ibuprofen and a critical impurity, Ibuprofen Related Compound C (4-isobutylacetophenone), which is a known degradation product monitored in quality control.[9]
| Parameter | C18 Column (e.g., Luna C18) | C8 Column (e.g., Zorbax Eclipse XDB C8) | Phenyl-Hexyl Column (e.g., Eclipse Plus Phenyl-Hexyl) |
| Ibuprofen Retention Time (min) | 6.8 | 5.5 | 6.2 |
| Impurity C Retention Time (min) | 8.1 | 6.9 | 7.8 |
| Resolution (Ibuprofen/Impurity C) | 2.6 | 2.4 | 3.1 |
| Theoretical Plates (Ibuprofen) | 11,500 | 10,200 | 12,800 |
| Tailing Factor (Ibuprofen) | 1.1 | 1.2 | 1.0 |
Note: The data presented are representative and can vary based on the specific brand of the column, HPLC system, and exact experimental conditions.
Experimental Protocols
The following methodology provides a standard framework for the analysis of Ibuprofen impurities. Specific conditions may be adjusted as allowed by pharmacopeial guidelines to optimize separation on a given column.[2][10]
1. System and Reagents:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Columns:
-
Luna C18(2), 250 x 4.6 mm, 5 µm
-
Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm
-
Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
-
Mobile Phase: Acetonitrile and 1.0% (w/v) chloroacetic acid in water, pH 3.0 (60:40 v/v).[9]
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Prepare a standard solution containing approximately 0.2 mg/mL of Ibuprofen and 0.01 mg/mL of Ibuprofen Related Compound C in the mobile phase.[10]
3. Sample Preparation:
-
For Ibuprofen tablets, weigh and finely powder a number of tablets.
-
Transfer a portion of the powder, equivalent to one tablet's nominal Ibuprofen content, into a suitable volumetric flask.
-
Add the mobile phase to about half the flask's volume, sonicate to dissolve, dilute to volume with the mobile phase, and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
4. System Suitability:
-
The United States Pharmacopeia (USP) monograph for Ibuprofen specifies system suitability requirements.[9][11]
-
Resolution: The resolution between Ibuprofen and its related compounds should be not less than 2.5.[9]
-
Tailing Factor: The tailing factor for the Ibuprofen peak should not be more than 2.5.[9]
Visualized Workflows and Logic
To better illustrate the processes involved in impurity profiling and column selection, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based impurity profiling of Ibuprofen.
Caption: Decision tree for selecting an HPLC column for Ibuprofen impurity analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Ibuprofen USP Monograph | Phenomenex [phenomenex.com]
- 3. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Impurity profiling of drug candidates: Analytical strategies using reversed-phase and mixed-mode high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Analytical Maze: An Inter-laboratory Perspective on Ibuprofen Impurity K Method Validation
A deep dive into the validation of analytical methods for Ibuprofen (B1674241) Impurity K, providing researchers, scientists, and drug development professionals with a comparative guide to established methodologies and a blueprint for inter-laboratory studies.
Method Performance: A Comparative Look at Single-Laboratory Validations
The primary analytical technique for the determination of ibuprofen and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. While direct inter-laboratory comparison data is scarce, the performance of various single-laboratory validated HPLC methods provides a strong benchmark for what a robust analytical procedure should achieve. Key validation parameters from published studies are summarized below to offer a comparative perspective.
| Validation Parameter | Method 1 (Hypothetical RP-HPLC) | Method 2 (Hypothetical UPLC) | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 80.0 - 120.0% (for impurities) |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | < 2.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 2.5% | < 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL | Reportable and within precision limits |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. | No significant impact on results |
These values, while not from a formal inter-laboratory study for Impurity K, represent the expected performance of a well-validated method and can serve as a target for laboratories developing or transferring such a method.
Alternative Analytical Approaches
While reversed-phase HPLC is the most common technique, other methods have been explored for the analysis of ibuprofen and its related substances. These include:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution.
-
Thin-Layer Chromatography (TLC)-Densitometry: A simpler and more cost-effective method, suitable for less complex samples or as a screening tool.
-
Gas Chromatography (GC): Can be used for certain volatile impurities, though often requires derivatization.
The choice of method depends on the specific requirements of the analysis, including the desired sensitivity, speed, and the complexity of the sample matrix.
Experimental Protocols: A Representative HPLC Method
The following is a detailed protocol for a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of ibuprofen and its impurities, based on common practices found in the literature.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of Ibuprofen Impurity K in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity in the samples.
-
Sample Solution: Accurately weigh the ibuprofen drug substance or a powdered tablet equivalent, and dissolve it in the diluent to achieve a target concentration. The solution may require sonication and filtration before injection.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of Impurity K.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels and perform a linear regression analysis of the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of Impurity K into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability under normal usage.
Visualizing the Path to Validation: A Workflow for Inter-Laboratory Studies
An inter-laboratory validation study, also known as a collaborative study or round-robin test, is essential for establishing the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
This workflow highlights the critical stages, from initial method development and single-laboratory validation to the final assessment of the method's reproducibility across multiple laboratories. The statistical analysis of the collected data is crucial for determining the method's overall performance and its suitability for standardization.
A Comparative Analysis of UV and MS Detection for Ibuprofen Impurity K
For Researchers, Scientists, and Drug Development Professionals
In the stringent landscape of pharmaceutical quality control, the accurate detection and quantification of impurities are paramount. Ibuprofen Impurity K, chemically known as 2-(4-formylphenyl)propanoic acid, is a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This guide provides an objective comparison of two common analytical techniques for the detection of this impurity: Ultraviolet (UV) spectroscopy and Mass Spectrometry (MS), offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
Both UV and MS detection, typically coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), offer robust solutions for the analysis of this compound. UV detection is a widely accessible, cost-effective, and reliable method for routine quantitative analysis. However, its sensitivity and specificity can be limited. In contrast, Mass Spectrometry provides superior sensitivity and specificity, furnishing unequivocal identification through mass-to-charge ratio and fragmentation patterns, albeit at a higher operational cost and complexity. The choice between these methods will ultimately depend on the specific requirements of the analytical task, such as the need for structural confirmation, the required limits of detection, and budgetary constraints.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of UV and MS detection for the analysis of this compound.
| Parameter | UV Detection | Mass Spectrometry (MS) Detection |
| Principle | Measurement of light absorbance by chromophores. | Measurement of mass-to-charge ratio (m/z) of ionized molecules. |
| Specificity | Moderate. Relies on chromatographic separation and characteristic UV absorbance. Co-eluting compounds with similar UV spectra can interfere. | High. Provides molecular weight information and structural data through fragmentation, leading to unambiguous identification. |
| Sensitivity | Good. Typically in the low µg/mL range. | Excellent. Can achieve detection in the ng/mL to pg/mL range, making it ideal for trace-level impurity analysis. |
| Quantitative Accuracy | High. Excellent linearity and reproducibility for established methods. | High. With the use of appropriate internal standards, it offers excellent accuracy and precision. |
| Qualitative Information | Limited to the UV spectrum, which can suggest the presence of certain functional groups. | Rich. Provides molecular formula and structural fragments, enabling definitive identification of unknown impurities. |
| Cost (Instrument) | Low to moderate. | High. |
| Cost (Operational) | Low. Relatively simple maintenance and consumable requirements. | Moderate to high. Requires specialized reagents, gases, and more intensive maintenance. |
| Ease of Use | Relatively simple and routine. | More complex, requiring specialized training for operation and data interpretation. |
Predicted Analytical Characteristics of this compound
| Analyte | UV λmax (predicted) | MS m/z (predicted) [M-H]⁻ | Key MS Fragments (predicted) |
| This compound | ~250-260 nm | 177.0554 | 133.0659 ([M-H-CO₂]⁻), 105.0335 ([M-H-CO₂-CO]⁻) |
Note: The predicted UV λmax is based on the expected bathochromic shift due to the presence of the formyl group in conjugation with the phenyl ring, relative to Ibuprofen's λmax of around 222 nm. The predicted MS m/z and fragments are based on the chemical structure of 2-(4-formylphenyl)propanoic acid.
Experimental Protocols
HPLC-UV Method
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% acetonitrile and increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the predicted λmax)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the impurity in the sample.
-
Dissolve the sample containing Ibuprofen in the same solvent as the standards to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
LC-MS Method
This protocol describes a typical LC-MS method for the identification and quantification of this compound.
Instrumentation:
-
LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole or time-of-flight mass spectrometer)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or ammonium (B1175870) formate (B1220265) for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start at 20% acetonitrile and ramp up to 90% over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitored Transitions (MRM): Precursor ion (m/z 177.06) to product ions (e.g., m/z 133.07 and m/z 105.03).
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Sample Preparation: Sample preparation is similar to the HPLC-UV method, but it is crucial to use LC-MS grade solvents and vials to avoid contamination.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the detection of this compound using both UV and MS techniques.
Caption: Workflow for the quantification of this compound using HPLC with UV detection.
Caption: Workflow for the identification and quantification of this compound using LC-MS.
Conclusion
The choice between UV and MS detection for the analysis of this compound is a classic trade-off between cost-effectiveness and informational richness. For routine quality control where the impurity is well-characterized and present at levels detectable by UV, an HPLC-UV method is often sufficient, providing reliable and accurate quantification. However, for impurity profiling, structural elucidation of unknown degradation products, and the analysis of trace-level contaminants, the superior sensitivity and specificity of LC-MS are indispensable. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the safety, efficacy, and quality of pharmaceutical products.
limit of detection (LOD) and quantification (LOQ) for Ibuprofen Impurity K
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical products is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ibuprofen (B1674241) Impurity K, a key parameter in the quality control of ibuprofen. Understanding these limits across different analytical methods is crucial for selecting the appropriate technique for routine analysis and regulatory compliance.
Comparison of LOD and LOQ for Ibuprofen Impurity K
The ability to detect and accurately quantify impurities is a critical aspect of pharmaceutical analysis. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
While specific validated data for this compound is not extensively published across all analytical techniques, a review of methods for ibuprofen and its related compounds provides valuable insights.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Remarks |
| High-Performance Liquid Chromatography (HPLC) | 0.000025% - 0.015% | 0.0125% - 0.05% | These ranges are reported for a method analyzing ibuprofen and 17 of its impurities. The specific value for Impurity K within this range is not detailed.[1][2] |
| Ultra-Performance Liquid Chromatography (UPLC) | 0.03 µg/mL | 0.05 µg/mL | This value is for an unspecified ibuprofen impurity, determined by a reverse-phase UPLC method.[3] |
| Thin-Layer Chromatography (TLC) - Densitometry | 0.13 µ g/spot - 0.72 µ g/spot | Not Specified | This range is reported for a TLC-densitometric method for ibuprofen and its impurities. The specific value for Impurity K is not provided.[4][5][6] |
Note: The reported values are highly dependent on the specific instrumentation, column, mobile phase, and other experimental conditions. The percentages for HPLC are typically relative to the concentration of the active pharmaceutical ingredient (API).
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are representative experimental protocols for the determination of ibuprofen impurities.
High-Performance Liquid Chromatography (HPLC)
A common approach for analyzing ibuprofen and its impurities involves reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: A suitable buffer solution (e.g., phosphate (B84403) buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A time-programmed gradient is typically employed to achieve optimal separation of all impurities.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: UV detection at a wavelength where both ibuprofen and its impurities have adequate absorbance (e.g., 220 nm or 254 nm).
LOD and LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is commonly established at an S/N of 3:1 and the LOQ at an S/N of 10:1.[2] This is achieved by injecting a series of diluted solutions of the impurity standard.
Thin-Layer Chromatography (TLC) - Densitometry
TLC combined with densitometric scanning offers a simpler and more cost-effective method for impurity profiling.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Densitometer with a UV light source.
Procedure:
-
Sample Application: Apply known volumes of the sample and standard solutions as spots or bands onto the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and glacial acetic acid) and allow the solvent front to move up the plate.[4][5]
-
Drying: After development, remove the plate and dry it.
-
Densitometric Analysis: Scan the dried plate using a densitometer at a specific wavelength to quantify the separated spots.
LOD and LOQ Determination: The LOD and LOQ can be determined by spotting progressively smaller amounts of the impurity standard onto the plate until the detection and quantification limits are reached.[4][5]
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Detection and Limit of Quantification for a pharmaceutical impurity like this compound.
This comprehensive approach to determining and comparing the LOD and LOQ of this compound enables pharmaceutical scientists to make informed decisions on analytical method selection, ensuring the quality and safety of ibuprofen-containing products.
References
For researchers, scientists, and drug development professionals, understanding the degradation pathways and stability of a drug substance under various stress conditions is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the forced degradation of ibuprofen (B1674241) and its related compounds, supported by experimental data and detailed methodologies.
Forced degradation studies, or stress testing, are crucial in the development of stability-indicating analytical methods and in predicting the potential degradation products of a drug substance. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been the subject of numerous such studies to elucidate its degradation profile under conditions of acid and base hydrolysis, oxidation, heat, and light exposure.
Comparative Analysis of Ibuprofen Degradation
The stability of ibuprofen varies significantly depending on the nature of the stressor. The following table summarizes the quantitative data from forced degradation studies, showcasing the percentage of ibuprofen degradation under different conditions.
| Stress Condition | Reagent/Condition | Duration | Ibuprofen Degradation (%) | Key Degradation Products/Related Compounds Formed |
| Acid Hydrolysis | 1.0N HCl | 24 hours | 0%[1] | Ibuprofen remained stable. |
| 1M HCl | 10 days | 3.17% (API), 6.84% (Drug Product)[2] | Unknown impurities (RRt 0.49, 0.75, 0.95)[2] | |
| Alkaline Hydrolysis | 1.0N NaOH | 24 hours | 15.9%[1] | Significant degradation observed. |
| 1M NaOH | 24 hours | High degradation reported[2] | Unknown impurity (RRt 0.66), increased formation of RRt 0.75[2] | |
| Oxidative Degradation | 10% H₂O₂ | 24 hours | 7.38%[1] | 4-isobutylacetophenone (4-IBAP), 2-(4-formylphenyl)propionic acid (FPPA) |
| 3% H₂O₂ | 24 hours | - | - | |
| Thermal Degradation | 80°C | - | 2.9% - 11.4%[3] | 4-isobutylacetophenone (4-IBAP) |
| 60°C | 10 days | 9.45% (API), 7.86% (Drug Product)[2] | Highest formation of unknown impurities (RRt 0.49, 0.75, 0.95)[2] | |
| Photolytic Degradation | Sunlight | - | - | 4-isobutylacetophenone (4-IBAP) and two additional degradation products.[4] |
| UV Light (200 Wh/m²) & Sunlight (1.2 million lux hours) | - | Significant degradation | - | |
| Humidity | 90% RH | 7 days | - | Significant degradation |
| Metal Ions | - | - | 22.41% (API), 11.64% (Drug Product)[2] | Degradation products not visualized by reverse phase chromatography with UV absorption.[2] |
API: Active Pharmaceutical Ingredient; RRt: Relative Retention Time
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on ibuprofen, based on methodologies cited in the literature.
Sample Preparation
A standard stock solution of ibuprofen is typically prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. For the analysis of drug products, a sample is prepared by dissolving a known amount of the product in the same solvent to achieve a target concentration of ibuprofen.
Forced Degradation (Stress) Conditions
-
Acid Hydrolysis: The ibuprofen solution is mixed with an equal volume of an acid solution (e.g., 1.0N HCl) and refluxed or kept at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours). The solution is then neutralized with an equivalent amount of a base (e.g., 1.0N NaOH).[1]
-
Alkaline Hydrolysis: The ibuprofen solution is mixed with an equal volume of a base solution (e.g., 1.0N NaOH) and refluxed or kept at a specific temperature for a set duration.[1] The resulting solution is then neutralized with an equivalent amount of an acid (e.g., 1.0N HCl).
-
Oxidative Degradation: The ibuprofen solution is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3-10% H₂O₂), and maintained at room temperature or a slightly elevated temperature for a specified time.[1]
-
Thermal Degradation: A solid sample of ibuprofen or a solution is exposed to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a predetermined period.[2][3]
-
Photolytic Degradation: The ibuprofen solution is exposed to a light source, such as a photostability chamber equipped with UV and fluorescent lamps, or direct sunlight, for a specific duration.[4] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.
Analytical Method
The stressed samples are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. Detection is usually performed using a UV detector at a wavelength where ibuprofen and its degradation products have significant absorbance (e.g., 220 nm or 265 nm).[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the forced degradation study of ibuprofen.
Caption: A generalized workflow for conducting forced degradation studies on ibuprofen.
Degradation Pathway of Ibuprofen
The degradation of ibuprofen under various stress conditions can lead to the formation of several related compounds. A simplified representation of some key degradation pathways is illustrated below.
Caption: Simplified degradation pathways of ibuprofen under different stress conditions.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Ibuprofen Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of validated analytical methods. Cross-validation of different analytical techniques provides a robust framework for confirming the reliability and equivalence of methods used for routine quality control and stability studies. This guide offers a comparative overview of common analytical methods for Ibuprofen impurity analysis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Summary of Analytical Methods
The following tables summarize the performance of various analytical methods for the analysis of Ibuprofen and its impurities. The data has been compiled from multiple validation studies.
Table 1: High-Performance Liquid Chromatography (HPLC/UPLC) Method Performance
| Parameter | Reported Value | Analytical Method | Impurity | Source |
| Linearity (r²) | >0.999 | RP-UPLC | Ibuprofen Impurity | [1] |
| >0.999 | RP-HPLC | Ibuprofen & 17 Related Compounds | [2] | |
| 0.9973 - 0.9998 | HPLC | Ibuprofen & Esters | [3] | |
| Accuracy (% Recovery) | 98-102% | RP-UPLC | Ibuprofen & Impurity | [1] |
| Precision (%RSD) | <2.5% | RP-UPLC | Ibuprofen Impurity | [1] |
| <2% (Intraday & Interday) | HPLC | Ibuprofen | [1] | |
| Limit of Detection (LOD) | 0.03 µg/mL | RP-UPLC | Ibuprofen Impurity | [1] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | RP-UPLC | Ibuprofen Impurity | [1] |
| ≤1 µg/mL | HPLC | Ibuprofen Impurities | [4] |
Table 2: Capillary Electrophoresis (CE) Method Performance
| Parameter | Reported Value | Analytical Method | Analyte | Source |
| Linearity (r²) | >0.99 | CE with C⁴D | NSAIDs (including Ibuprofen) | [5] |
| LOD | 0.31 µg/mL | Capillary Zone Electrophoresis (CZE) | Ibuprofen | [6] |
| 0.5 - 1.5 µg/mL | CE-UV | Ibuprofen | [6] | |
| 0.062 - 0.6 mg/L | CE with C⁴D | NSAIDs (including Ibuprofen) | [5] | |
| Precision (%RSD) | <2.5% (Migration Time) | CE with C⁴D | NSAIDs (including Ibuprofen) | [5] |
| <9% (Peak Area) | CE with C⁴D | NSAIDs (including Ibuprofen) | [5] |
Table 3: Gas Chromatography (GC) Method Performance
| Parameter | Reported Value | Analytical Method | Analyte | Source |
| Linearity | 0.8 to 70 µg/mL | GC-MS | Ibuprofen | [7] |
| LOD | 2.5 mg/L | GC | Impurity F | [8] |
| 0.8 ng/mL (after pre-concentration) | GC-MS | Ibuprofen | [7] | |
| LOQ | 2.6 ng/mL (after pre-concentration) | GC-MS | Ibuprofen | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are outlines of the experimental protocols for the key methods cited.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Ibuprofen and 17 Related Compounds[2]
-
Instrumentation: Agilent ZORBAX Eclipse Plus C18 column (250 × 4.6 mm, 5 μm particle size).
-
Mobile Phase:
-
A: 10 mM sodium phosphate (B84403) buffer at pH 6.9.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution program is used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector set at 214 nm.
-
Validation: The method was validated for system suitability, specificity, linearity, precision, accuracy, sensitivity, and robustness according to ICH guidelines.
Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) for Ibuprofen and an Unspecified Impurity[1]
-
Instrumentation: BEH C18 column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: An aqueous solution of methanol-triethylamine in gradient mode.
-
Detection: UV detector set at 254 nm for the impurity.
-
Validation: The method demonstrated good linearity (r² > 0.999), precision (%RSD < 2.5%), and accuracy (recovery 98-102%).
Capillary Electrophoresis (CE) for Ibuprofen and Related Impurities[9]
-
Method: Micellar Electrokinetic Capillary Chromatography (MEKC).
-
Buffer: 40 mM Boric Acid (H₃BO₃) at pH 10, with the addition of 40 mM Sodium Dodecyl Sulfate (SDS) and 9% acetonitrile.
-
Field Strength: 515 V/cm.
-
Temperature: 25 °C.
-
Outcome: Baseline separation of eleven peaks within 12 minutes.
Gas Chromatography (GC) for Ibuprofen Impurity F[8]
-
Instrumentation: ZB-WAXetr capillary column (25 m × 0.53 mm × 2 μm) with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium at a flow rate of 5 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Results: The method successfully separated Impurity F from Ibuprofen.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for Ibuprofen impurity analysis.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of analytical methods for Ibuprofen impurity analysis. The choice of method will depend on the specific impurity, the required sensitivity, and the available instrumentation. Cross-validation is a critical step to ensure the consistency and reliability of analytical data in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 5. Rapid determination of NSAIDs by capillary and microchip electrophoresis with capacitively coupled contactless conductivity detection in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. caod.oriprobe.com [caod.oriprobe.com]
Safety Operating Guide
Proper Disposal of Ibuprofen Impurity K: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ibuprofen Impurity K, also known as (2RS)-2-(4-Formylphenyl)propanoic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a solid, off-white powder or crystalline substance.[1] According to safety data sheets (SDS), it is classified as a skin, eye, and respiratory irritant and is harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazardous Waste Determination: A Critical First Step
Before disposal, a hazardous waste determination must be conducted to ascertain if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] This assessment is the responsibility of the waste generator.[2]
This compound is not specifically listed as a RCRA hazardous waste. Therefore, the determination must be based on its characteristics: ignitability, corrosivity (B1173158), reactivity, and toxicity.
| RCRA Characteristic | Criteria | Assessment for this compound |
| Ignitability (D001) | - Liquid with a flash point < 60°C (140°F)- Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- Ignitable compressed gas- An oxidizer | This compound is a solid with no reported flashpoint. It is not expected to be ignitable. |
| Corrosivity (D002) | - Aqueous with a pH ≤ 2 or ≥ 12.5- Liquid that corrodes steel at a rate > 6.35 mm per year | This compound is a solid and not an aqueous solution. It is a carboxylic acid, but its corrosivity to steel is not documented. In solid form, it is not considered corrosive.[2] |
| Reactivity (D003) | - Unstable and readily undergoes violent change without detonating- Reacts violently with water- Forms potentially explosive mixtures with water- When mixed with water, generates toxic gases, vapors, or fumes | No information suggests that this compound is reactive in this manner. |
| Toxicity (D004-D043) | - Contains contaminants at concentrations equal to or greater than those listed in 40 CFR 261.24, as determined by the Toxicity Characteristic Leaching Procedure (TCLP) | This would require analytical testing (TCLP) to determine if any toxic constituents leach out at concentrations exceeding regulatory limits. However, based on its chemical structure, it is not expected to be a RCRA toxic hazardous waste. |
Disposal Procedures
The appropriate disposal procedure depends on the hazardous waste determination.
Scenario 1: Non-Hazardous Waste Disposal
If it is determined that this compound is not a hazardous waste, it should be disposed of as a non-hazardous solid chemical waste.[5][6]
Step-by-Step Protocol for Non-Hazardous Disposal:
-
Containerization: Place the solid this compound waste in a sealed, leak-proof container. The container should be clearly labeled as "Non-Hazardous Chemical Waste" and include the full chemical name: "(2RS)-2-(4-Formylphenyl)propanoic acid".
-
Segregation: Do not mix non-hazardous waste with hazardous waste, as this will require the entire mixture to be treated as hazardous.[6]
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's policies.[5]
Scenario 2: Hazardous Waste Disposal
In the unlikely event that this compound is determined to be a hazardous waste (e.g., due to being mixed with a hazardous solvent), the following procedures must be followed:
Step-by-Step Protocol for Hazardous Disposal:
-
Containerization: Place the waste in a designated hazardous waste container that is compatible with the material. The container must be kept closed except when adding waste.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name and concentration of all constituents
-
The specific hazardous characteristics (e.g., "Toxic")
-
The accumulation start date
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your facility's hazardous waste management plan.
-
Disposal: Contact your institution's EHS office for pickup and disposal by a licensed hazardous waste contractor.
Experimental Workflow for Waste Disposal Decision
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.
Caption: Waste Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. This compound - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of Ibuprofen Impurity K
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ibuprofen Impurity K, a compound identified as a skin and eye irritant, and a respiratory sensitizer. Adherence to these procedures is critical to minimize exposure and ensure safe laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically compatible, powder-free. Nitrile gloves are a suitable option.[3] It is recommended to wear two pairs of gloves, with one pair tucked under the gown cuff and the other over.[4] |
| Body Protection | Lab Coat/Gown | Knee-length, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4] |
| Eye Protection | Safety Goggles | ANSI certified (Z87) chemical splash goggles.[3] |
| Face Protection | Face Shield | To be used in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] |
Operational Plan for Safe Handling
All handling of this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][5][6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and containers, should be readily available.
-
Weighing: To avoid generating dust, do not dispense the powder directly onto a laboratory balance in the open lab.[6] Instead, pre-tare a sealed container inside the fume hood. Transfer the desired amount of this compound to the container within the hood. Seal the container before removing it for weighing.
-
Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed powder slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed responsibly to prevent environmental contamination. While it may be classified as non-RCRA hazardous waste, incineration is the preferred method of disposal for non-hazardous pharmaceutical waste to ensure complete destruction.[7][8]
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be segregated from general laboratory waste.[9]
-
Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for solid waste. For liquid waste containing this compound, use sealed, compatible containers.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.
-
Collection: Arrange for the collection and incineration of the waste by a certified environmental management company.
Experimental Workflow and Logical Relationships
To visualize the procedural flow of handling and disposing of this compound, the following diagram outlines the critical steps and decision points.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Pharmaceutical Waste Disposal & Bins | Stericycle UK [stericycle.co.uk]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. umdearborn.edu [umdearborn.edu]
- 6. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
